Bryodulcosigenin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,28+,29-,30+/m1/s1 |
InChI Key |
FPMQKXQOBKDVHF-DJHQPCGUSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Bryodulcosigenin: A Technical Guide to its Natural Source, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, geographical origin, detailed experimental protocols for its isolation, and its interaction with key biological signaling pathways. All quantitative data is presented in structured tables for clarity, and complex biological and experimental processes are visualized using Graphviz diagrams.
Natural Source and Geographical Origin
The primary natural source of this compound is the plant Bryonia dioica , commonly known as red bryony or white bryony.[1][2][3] This perennial climbing vine belongs to the Cucurbitaceae family.[4] this compound, a cucurbitane-type triterpenoid, is predominantly isolated from the roots of this plant.[1][2]
Bryonia dioica is indigenous to Central and Southern Europe, and its distribution extends to Western Asia and Northern Africa.[4][5][6][7] The plant thrives in a variety of habitats and is a recognized species in the flora of these regions.[8]
Biosynthesis of this compound
This compound belongs to the cucurbitane class of triterpenoids. The biosynthesis of these complex molecules in plants is a multi-step process that begins with the isoprenoid pathway. Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways. These precursors are utilized to form squalene, which undergoes epoxidation to 2,3-oxidosqualene. This linear precursor is then cyclized by oxidosqualene cyclases (OSCs) to form the characteristic tetracyclic cucurbitane skeleton. Subsequent modifications, including oxidations and glycosylations, are catalyzed by enzymes such as cytochrome P450s (P450s) and UDP glycosyltransferases (UGTs) to yield the diverse array of cucurbitane triterpenoids, including this compound.
Experimental Protocols: Isolation and Purification
While a specific, detailed protocol for the isolation of this compound is not extensively published, the following is a representative methodology based on established techniques for the extraction of cucurbitane triterpenoids from plant roots.
Extraction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. phcogrev.com [phcogrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [THE BITTER PRINCIPLES OF THE ROOTS OF RED BRYONY, BRYONIA DIOICA JACQ. ISOLATION OF CUCURBITACINES L, J, AND K AS WELL AS TETRAHYDROCUCURBITACINE I, A NEW NATURAL CUCURBITACINE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bryodulcosigenin: A Technical Guide to a Promising Cucurbitane Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid that has garnered significant interest within the scientific community for its potent anti-inflammatory properties.[1][2][3] Isolated from the roots of Bryonia dioica, a plant with a history in traditional medicine, this compound is being investigated for its therapeutic potential in inflammatory conditions, particularly ulcerative colitis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanisms of action of this compound, with a focus on the experimental data available to date.
Chemical Structure and Properties
While a definitive, publicly available structural elucidation with complete stereochemistry and assigned NMR data for this compound is not readily accessible in the reviewed literature, it is characterized as a cucurbitane-type triterpenoid. The foundational structure of cucurbitane triterpenoids is a tetracyclic scaffold, which is often highly oxygenated. The specific functional groups and their stereochemical arrangement on the this compound molecule are crucial for its biological activity. Further research is needed to fully characterize and publish the complete spectral data for this compound.
Biological Activity and Therapeutic Potential
The primary therapeutic potential of this compound lies in its anti-inflammatory effects. The most comprehensive research on this compound has been conducted in the context of dextran sulfate sodium (DSS)-induced colitis in mice, a well-established model for ulcerative colitis.
In Vivo Efficacy in a Murine Model of Colitis
A key study by Li et al. (2022) demonstrated the significant in vivo efficacy of this compound in a DSS-induced colitis model.[1][2][3] Oral administration of this compound at a dose of 10 mg/kg/day resulted in marked improvements in several key pathological indicators of the disease.[1][2][3]
| Parameter | Observation | Reference |
| Disease Activity Index (DAI) | Significantly improved | [1][2][3] |
| Colon Length | Significantly improved | [1][2][3] |
| Colonic Histopathological Damage | Alleviated | [1][2][3] |
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects through the modulation of specific signaling pathways, most notably through the inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][3] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.
The proposed mechanism of action involves the suppression of NLRP3 inflammasome activation, which in turn leads to a downstream reduction in the inflammatory cascade.
Caption: Proposed mechanism of this compound in the NLRP3 inflammasome pathway.
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are crucial for reproducible research. The following outlines the general methodologies employed in the key studies.
Isolation of this compound from Bryonia dioica
A standardized protocol for the isolation of this compound would typically involve the following steps. However, a detailed, published protocol specifically for this compound is not currently available.
Caption: General workflow for the isolation of triterpenoids from plant material.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used in vivo assay to evaluate the efficacy of anti-inflammatory compounds.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Colitis: Mice are administered 2.5% (w/v) DSS in their drinking water for a specified period (e.g., 7 days).
-
Treatment: this compound (10 mg/kg/day) is administered orally.
-
Assessment:
-
Disease Activity Index (DAI): Monitored daily, based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured post-mortem as an indicator of inflammation.
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage and inflammatory cell infiltration.
-
Western Blot Analysis
Western blotting is used to quantify the protein expression levels of key inflammatory and apoptosis-related markers.
-
Protein Extraction: Colon tissues or cell lysates are homogenized in RIPA buffer.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies (e.g., anti-NLRP3, anti-caspase-1, anti-IL-1β, anti-Bax, anti-Bcl-2) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is extracted from tissues or cells using TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase kit.
-
PCR Amplification: qRT-PCR is performed using SYBR Green master mix and gene-specific primers.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Future Directions
While the initial findings for this compound are promising, further research is essential to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Complete Structural Elucidation: A definitive structural characterization using advanced NMR techniques (e.g., 2D NMR) and X-ray crystallography is needed.
-
Pharmacokinetics and Bioavailability: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are crucial for dosage optimization.
-
Toxicology Studies: Comprehensive safety and toxicology assessments are required before consideration for clinical trials.
-
Chemical Synthesis: The development of a synthetic route for this compound would enable the production of larger quantities for research and development, as well as the generation of analogs with potentially improved properties.
-
Clinical Trials: Should preclinical studies continue to yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human patients with ulcerative colitis and other inflammatory diseases.
Conclusion
This compound is a cucurbitane triterpenoid with demonstrated anti-inflammatory activity, primarily through the inhibition of the NLRP3 inflammasome pathway. Its efficacy in a preclinical model of ulcerative colitis suggests its potential as a novel therapeutic agent. However, further in-depth research is required to fully characterize its chemical properties, pharmacological profile, and safety before it can be considered for clinical development. This technical guide serves as a summary of the current knowledge and a foundation for future investigations into this promising natural product.
References
- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
Bryodulcosigenin: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryodulcosigenin, a cucurbitane-type triterpenoid isolated from Bryonia dioica, has demonstrated notable anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information is intended to support further research and development of this promising natural compound as a potential therapeutic agent for inflammatory conditions, particularly ulcerative colitis.
Introduction
Inflammatory diseases represent a significant global health challenge. This compound has emerged as a compound of interest due to its potent anti-inflammatory activities.[1][2][3] This document synthesizes the available data on its efficacy and underlying molecular mechanisms.
Quantitative Data on Anti-Inflammatory Efficacy
The primary in vivo evidence for this compound's anti-inflammatory effects comes from a study on a dextran sulfate sodium (DSS)-induced colitis model in mice. The oral administration of this compound at a dose of 10 mg/kg/day resulted in significant improvements in multiple disease parameters.[1][2][3]
| Parameter | Observation | Model System | Reference |
| Dosage | 10 mg/kg/day (oral administration) | DSS-induced colitis in mice | [1][2][3] |
| Colon Length | Significantly improved | DSS-induced colitis in mice | [1][2][3] |
| Disease Activity Index | Significantly improved | DSS-induced colitis in mice | [1][2][3] |
| Colonic Histopathological Damage | Alleviated | DSS-induced colitis in mice | [1][2][3] |
| Tight Junction Proteins (Occludin and ZO-1) | Reversed TNF-α-induced degradation | Intestinal epithelial cells (NCM460) | [1][2][3] |
| Apoptosis | Suppressed elevated apoptosis | Intestinal epithelial cells (NCM460) | [1][2][3] |
| NLRP3 Inflammasome | Suppressed activation | In vivo (DSS-induced colitis) | [1][2][3] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the suppression of the NLRP3 inflammasome activation cascade. This inhibition leads to a downstream reduction in the maturation and release of pro-inflammatory cytokines, thereby mitigating the inflammatory response and restoring intestinal barrier integrity.[1][2][3]
Caption: this compound inhibits NLRP3 inflammasome and apoptosis.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the evaluation of this compound's anti-inflammatory properties.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
A chronic ulcerative colitis model was established using 2.5% DSS in mice treated for 64 days.[2] this compound was administered orally at a dose of 10 mg/kg/day.[1][2][3] Diagnostic assessments included monitoring colon length, disease activity index, and histological analysis of colonic tissue damage.[1][2]
Caption: Workflow for the DSS-induced colitis mouse model.
Western Blot Analysis
Western blotting was utilized to determine the protein expression levels of key molecules in the inflammatory and apoptosis pathways.
Protocol Outline:
-
Protein Extraction: Lysates from colonic tissues or cell cultures are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., NLRP3, Caspase-1, Occludin, ZO-1, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Caption: Generalized workflow for Western Blot analysis.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR was employed to measure the mRNA expression levels of genes involved in inflammation and intestinal barrier function.
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from colonic tissues or cell cultures using a suitable RNA extraction kit (e.g., TRIzol).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin, GAPDH) used for normalization.
Caption: Generalized workflow for quantitative Real-Time PCR.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential, particularly in the context of intestinal inflammation. Its ability to suppress the NLRP3 inflammasome and protect the intestinal barrier highlights its promise as a therapeutic candidate. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound, identifying its direct molecular targets, and conducting further preclinical studies in various inflammatory models to validate its efficacy and safety. More detailed in vitro studies are also warranted to determine dose-response relationships and further unravel the intricacies of its mechanism of action.
References
Bryodulcosigenin: A Technical Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin, a cucurbitane-type triterpenoid, has garnered significant scientific interest for its marked anti-inflammatory effects.[1][2] While extensive research has focused on its role in mitigating inflammatory conditions such as colitis, its direct antioxidant potential remains an area of burgeoning investigation. This technical guide provides a comprehensive overview of the current understanding and potential mechanisms of this compound's antioxidant activity, drawing from available literature on the compound and related cucurbitane triterpenoids.
Quantitative Antioxidant Data
Direct quantitative data on the free radical scavenging activity of this compound from standardized assays such as DPPH and ABTS is not extensively available in the current body of scientific literature. However, studies on other cucurbitane triterpenoids provide a basis for understanding its potential potency. The following table summarizes the available data for related compounds, highlighting the need for further specific investigation into this compound.
| Compound/Extract | Assay | IC50 Value | Reference |
| This compound | DPPH | Not Available | |
| This compound | ABTS | Not Available | |
| Cucurbitane Triterpenoid 1 (from Momordica charantia) | ABTS | 352.1 ± 11.5 µM | [3] |
| Cucurbitane Triterpenoid 2 (from Momordica charantia) | ABTS | 458.9 ± 13.0 µM | [3] |
| Ethyl Acetate Fraction (Macaranga hypoleuca) | DPPH | 14.31 mg/L | [4] |
| Ethyl Acetate Fraction (Macaranga hypoleuca) | ABTS | 2.10 µg/mL | [4] |
Experimental Protocols
To facilitate further research into the antioxidant properties of this compound, this section details standardized protocols for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in a suitable solvent) to 100 µL of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined from a dose-response curve.[2][5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[6][7]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
Methodology:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well plate and grow to confluence.
-
Loading: Wash the cells with PBS and incubate with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA) and this compound for a specified time (e.g., 1 hour).
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Measurement: Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm) over time.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. Results can be expressed as quercetin equivalents.[8][9]
Lipid Peroxidation Inhibition Assay (MDA Assay)
This assay determines the ability of a compound to inhibit the peroxidation of lipids by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Methodology:
-
Sample Preparation: Homogenize tissue samples or prepare cell lysates.
-
Reaction: Add the sample to a reaction mixture containing thiobarbituric acid (TBA) and heat at 95°C for a specified time (e.g., 60 minutes). This reaction forms a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the supernatant at 532 nm.
-
Calculation: The concentration of MDA is calculated using a standard curve prepared with an MDA standard.[10][11][12]
Signaling Pathways and Mechanisms of Action
While direct evidence for this compound's antioxidant mechanism is still emerging, its established anti-inflammatory properties provide valuable insights into its potential pathways of action.
Inhibition of the NLRP3 Inflammasome
This compound has been shown to effectively suppress the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][13] The activation of the NLRP3 inflammasome is closely linked to oxidative stress, as reactive oxygen species (ROS) can act as a trigger.[14][15][16] By inhibiting the NLRP3 inflammasome, this compound can disrupt the cycle of inflammation and oxidative stress, thereby contributing to its overall protective effects.
Figure 1: this compound's inhibition of the NLRP3 inflammasome pathway.
Potential Activation of the Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[17][18] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[4][19] Many natural compounds exert their antioxidant effects through the activation of this pathway. While direct evidence for this compound is pending, it is a plausible mechanism that warrants investigation.
Figure 2: Potential activation of the Nrf2/HO-1 signaling pathway.
Experimental Workflow for Antioxidant Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of the antioxidant potential of this compound.
Figure 3: Recommended workflow for evaluating this compound's antioxidant potential.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents with both anti-inflammatory and potential antioxidant properties. Its ability to suppress the NLRP3 inflammasome provides a clear link to the mitigation of oxidative stress. However, to fully elucidate its antioxidant capacity, further research is imperative. Future studies should focus on:
-
Quantitative in vitro antioxidant assays: Determining the IC50 values of this compound in DPPH, ABTS, and other radical scavenging assays.
-
Cell-based antioxidant studies: Quantifying its cellular antioxidant activity and its ability to protect against various inducers of oxidative stress.
-
Mechanistic elucidation: Investigating the direct effects of this compound on the Nrf2/HO-1 signaling pathway and the activity of key antioxidant enzymes such as SOD, CAT, and GPx.
-
In vivo studies: Evaluating its antioxidant effects in relevant animal models of diseases associated with oxidative stress.
By systematically addressing these research gaps, a comprehensive understanding of this compound's antioxidant potential can be achieved, paving the way for its potential application in the prevention and treatment of oxidative stress-related pathologies.
References
- 1. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative Stress and the NLRP3 Inflammasome: Focus on Female Fertility and Reproductive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRPM2 links oxidative stress to the NLRP3 inflammasome activation (P1268) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NLRP3 Inflammasome and Inflammatory Response in Aging Disorders: The Entanglement of Redox Modulation in Different Outcomes [mdpi.com]
- 17. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. mdpi.com [mdpi.com]
Bryodulcosigenin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid isolated from plants such as Bryonia dioica. Triterpenoids of this class are known for a wide range of biological activities, and this compound, in particular, has demonstrated significant therapeutic potential in preclinical studies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its anti-inflammatory, anti-osteoporotic, and potential anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated biological pathways and workflows to support further research and development efforts.
Anti-inflammatory Potential: Focus on Ulcerative Colitis
The most extensively studied therapeutic application of this compound is in the context of inflammatory bowel disease, specifically ulcerative colitis (UC). Preclinical evidence strongly suggests that this compound can ameliorate the pathological features of UC by protecting the intestinal barrier, reducing inflammation, and inhibiting apoptosis of intestinal epithelial cells.
Efficacy in a Murine Model of Colitis
In a dextran sulfate sodium (DSS)-induced colitis model in mice, oral administration of this compound (10 mg/kg/day) has been shown to significantly improve disease outcomes.[1][2][3][4][5] The key findings are summarized in the table below.
Table 1: Effects of this compound on DSS-Induced Colitis in Mice
| Parameter Assessed | Observation with this compound Treatment | Reference |
|---|---|---|
| Clinical Manifestations | ||
| Disease Activity Index (DAI) | Significantly improved | [1][2] |
| Colon Length | Significantly improved (reduced shortening) | [1][2] |
| Histopathology | ||
| Colonic Histopathological Damage | Alleviated | [1][2] |
| Intestinal Barrier Integrity | ||
| Tight Junction Protein (Occludin) | Reversed TNF-α-induced degradation | [1][2] |
| Tight Junction Protein (ZO-1) | Reversed TNF-α-induced degradation | [1][2] |
| Cellular Processes | ||
| Intestinal Epithelial Cell Apoptosis | Suppressed elevation | [1][2] |
| Inflammatory Pathways |
| NLRP3 Inflammasome Activation | Suppressed |[1][2] |
Experimental Protocols
This protocol is a generalized representation based on standard methodologies for inducing chronic colitis with DSS, as specific details from the primary literature on this compound were not fully available.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.[6]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.
-
Induction of Chronic Colitis: Chronic colitis is induced by administering cycles of 2.5% (w/v) DSS (molecular weight 36,000–50,000 Da) in the drinking water.[1][2] A typical cycle consists of 5-7 days of DSS administration followed by a 1-2 week recovery period with regular drinking water.[6] This is repeated for several cycles to establish a chronic inflammatory state.[1][2]
-
Treatment: this compound is administered orally at a dose of 10 mg/kg/day throughout the study period.[1][2] A vehicle control group receives the corresponding solvent.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized. The colon is excised, and its length is measured. Colonic tissues are collected for histological analysis (H&E staining), and protein/RNA extraction for molecular analyses.
This protocol describes a general method for assessing the effects of this compound on intestinal epithelial barrier integrity using the NCM460 human colon mucosal epithelial cell line.
-
Cell Culture: NCM460 cells are cultured in appropriate media (e.g., M3Base medium) and maintained at 37°C in a humidified atmosphere with 5% CO2.[7][8] For barrier function studies, cells are seeded at a high density on permeable Transwell inserts.[1][2]
-
Barrier Disruption: To mimic inflammatory conditions, the cell monolayer is treated with an inflammatory cytokine, such as TNF-α, to induce the degradation of tight junction proteins.[1][2]
-
This compound Treatment: Cells are co-treated with TNF-α and various concentrations of this compound or pre-treated with this compound before TNF-α exposure.
-
Assessment of Barrier Integrity:
-
Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the tight junctions. A decrease in TEER indicates increased permeability.[1][2]
-
Paracellular Permeability: The flux of a fluorescent marker (e.g., FITC-dextran) from the apical to the basolateral chamber of the Transwell is measured to assess paracellular permeability.[9]
-
-
Molecular Analysis: After treatment, cells are lysed, and proteins are extracted for Western blot analysis to quantify the expression levels of tight junction proteins like ZO-1 and occludin.[1][2]
Visualized Mechanisms and Workflows
Anti-osteoporotic Potential
This compound has also been investigated for its potential in treating osteoporosis. A study using an ovariectomy (OVX)-induced osteoporosis model in rats demonstrated that this compound can improve bone health by modulating key regulators of bone remodeling.[10]
Efficacy in a Rat Model of Osteoporosis
Oral administration of this compound at doses of 10, 20, and 30 mg/kg for eight weeks in OVX rats led to significant improvements in several bone health parameters.[10]
Table 2: Quantitative Effects of this compound on Ovariectomy-Induced Osteoporosis in Rats
| Parameter | Control (OVX) | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (30 mg/kg) |
|---|---|---|---|---|
| Bone Mineral Density (BMD) | ||||
| Whole Femur | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Caput Femoris | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Distal Femur | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Proximal Femur | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| Bone Remodeling Markers | ||||
| OPG (Osteoprotegerin) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
| RANKL (Receptor Activator of NF-κB Ligand) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Hormone Levels | ||||
| Estrogen (E2) | Decreased | Significantly Improved | Significantly Improved | Significantly Improved |
| Follicle-Stimulating Hormone (FSH) | Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |
| Luteinizing Hormone (LH) | Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed |
| Cytokine Levels | ||||
| TNF-α | Increased | Reduced | Reduced | Reduced |
| IL-1β | Increased | Reduced | Reduced | Reduced |
| IL-6 | Increased | Reduced | Reduced | Reduced |
Note: "Significantly" indicates a p-value < 0.001 as reported in the source study.[10] Specific numerical values for all parameters were not consistently available in the reviewed literature.
Experimental Protocol: Ovariectomy-Induced Osteoporosis in Rats (Summary)
-
Animal Model: Swiss albino Wistar rats are used.
-
Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as a control.
-
Treatment: Following recovery from surgery, rats are treated orally with this compound at doses of 10, 20, and 30 mg/kg for a period of eight weeks.[10]
-
Endpoint Analysis: At the end of the treatment period, bone mineral density is measured using techniques like dual-energy X-ray absorptiometry (DXA). Serum levels of hormones, cytokines, and bone turnover markers (OPG, RANKL) are quantified using ELISA kits.[10]
Visualized Mechanism of Action
Anticancer Potential
While less defined than its anti-inflammatory and anti-osteoporotic effects, this compound has shown promise as an anticancer agent. This is consistent with the known anticancer properties of other cucurbitane-type triterpenoids.
Efficacy in a Rat Model of Breast Cancer
In a study using a 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer model in rats, this compound demonstrated significant antitumor effects.
Table 3: Effects of this compound on DMBA-Induced Breast Cancer in Rats
| Parameter Assessed | Observation with this compound Treatment | Reference |
|---|---|---|
| Tumor Weight | Significantly downregulated | [5] |
| Tumor Incidence | Significantly downregulated | [5] |
| Tumor Markers | ||
| CA 15-3, AFP, CEA | Repressed | [5] |
| Inflammatory Markers | ||
| NF-κB, PGE2, COX-2 | Repressed | [5] |
| IL-1β, TNF-α, IL-6 | Repressed | [5] |
| Apoptosis Markers (mRNA expression) | ||
| Bcl-2 | Altered (likely decreased) | [5] |
| Bax | Altered (likely increased) | [5] |
| Caspase-3 | Altered (likely increased) |[5] |
Note: Specific dosages and quantitative data were not detailed in the available abstract.
Visualized Mechanism: Induction of Apoptosis
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through its interaction with several key intracellular signaling pathways involved in inflammation and cell survival.
The NLRP3 Inflammasome Pathway
This compound's potent anti-inflammatory effects in ulcerative colitis are, in large part, attributed to its ability to suppress the activation of the NLRP3 inflammasome.[1][2] This multi-protein complex is a critical component of the innate immune system that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
NF-κB and STAT3 Signaling Pathways
While direct modulation of NF-κB and STAT3 by this compound is still under investigation, these pathways are central to inflammation and are often targeted by anti-inflammatory compounds. The suppression of pro-inflammatory cytokines and enzymes like COX-2 by this compound suggests a potential regulatory role on these pathways.[5][11]
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant therapeutic potential, particularly in the treatment of ulcerative colitis and osteoporosis. Its mechanisms of action, centered on the inhibition of key inflammatory pathways like the NLRP3 inflammasome and the modulation of cellular processes such as apoptosis and bone remodeling, provide a strong rationale for its further development.
Future research should focus on:
-
Elucidating Detailed Mechanisms: Further studies are needed to pinpoint the direct molecular targets of this compound within the NF-κB and STAT3 pathways.
-
Pharmacokinetics and Bioavailability: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are required to optimize dosing and delivery methods.
-
Broadening Therapeutic Applications: The preliminary anticancer data warrants further investigation into the efficacy of this compound against a wider range of cancer cell lines and in more advanced preclinical cancer models.
-
Clinical Translation: Ultimately, well-designed clinical trials are necessary to validate the safety and efficacy of this compound in human patients for these conditions.
The existing body of evidence strongly supports continued investigation into this compound as a lead compound for the development of novel therapeutics for inflammatory diseases and potentially other conditions.
References
- 1. Frontiers | Assessing Intestinal Health. In Vitro and Ex vivo Gut Barrier Models of Farm Animals: Benefits and Limitations [frontiersin.org]
- 2. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. socmucimm.org [socmucimm.org]
- 7. NCM460 Cells [cytion.com]
- 8. cytion.com [cytion.com]
- 9. An In Vitro Cell Model of Intestinal Barrier Function Using a Low-Cost 3D-Printed Transwell Device and Paper-Based Cell Membrane [mdpi.com]
- 10. Antiosteoporosis effect of this compound on ovariectomy-induced osteoporosis in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Bryodulcosigenin: A Technical Guide to Its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryodulcosigenin, a cucurbitane-type triterpenoid isolated from the roots of Bryonia dioica, has a rich history in traditional medicine and is now emerging as a compound of significant interest for modern therapeutic applications. Traditionally, extracts of Bryonia have been used in homeopathic remedies for a variety of ailments, including joint pain, cough, and gastrointestinal disorders.[1] Contemporary scientific research has begun to validate these traditional uses, focusing on the potent anti-inflammatory properties of this compound. This technical guide provides an in-depth overview of the traditional uses, biological activities, and underlying molecular mechanisms of this compound, with a particular focus on its therapeutic potential in inflammatory conditions such as ulcerative colitis. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.
Introduction: From Traditional Herb to Modern Therapeutic Target
Bryonia dioica, commonly known as white bryony, has been a part of European traditional medicine for centuries.[2][3] Its roots have been used to prepare remedies for a wide range of conditions, often related to inflammation and pain. The primary active constituents of Bryonia are a class of compounds known as cucurbitacins, with this compound being a key bioactive molecule.[4]
Recent pharmacological studies have honed in on the anti-inflammatory effects of this compound, demonstrating its ability to modulate key signaling pathways involved in the inflammatory response.[1][2] This has led to a growing interest in its potential as a lead compound for the development of new drugs targeting inflammatory diseases. This guide aims to bridge the gap between the traditional use of Bryonia and the modern scientific understanding of this compound, providing a comprehensive resource for the scientific community.
Biological Activities and Therapeutic Potential
The most well-documented biological activity of this compound is its potent anti-inflammatory effect.[1][2] This has been demonstrated in various in vitro and in vivo models, with a particular focus on inflammatory bowel disease (IBD), specifically ulcerative colitis.
Anti-inflammatory Effects in Ulcerative Colitis
Studies utilizing the dextran sulfate sodium (DSS)-induced colitis mouse model have shown that oral administration of this compound can significantly ameliorate the clinical and pathological features of the disease.[1][2]
Key findings include:
-
Improvement in disease activity index (DAI), including reduced weight loss, improved stool consistency, and decreased rectal bleeding.[1]
-
Increased colon length, a key indicator of reduced inflammation and damage.[1]
-
Alleviation of colonic histopathological damage, including reduced immune cell infiltration and preservation of the mucosal architecture.[1]
These findings suggest that this compound has a direct protective effect on the intestinal barrier and can suppress the inflammatory cascade in the gut.
Other Potential Therapeutic Applications
While the primary focus of recent research has been on ulcerative colitis, the anti-inflammatory properties of this compound suggest its potential in a broader range of inflammatory conditions. Traditional uses for joint pain and rheumatic conditions point towards its potential in arthritis and other autoimmune diseases.[1] Further research is warranted to explore these and other potential applications.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
| In Vivo Efficacy in DSS-Induced Colitis Model | |
| Parameter | Value |
| Animal Model | C57BL/6 Mice |
| Inducing Agent | 2.5% Dextran Sulfate Sodium (DSS) |
| This compound Dosage | 10 mg/kg/day (oral administration) |
| Treatment Duration | 64 days (chronic model) |
| Observed Effects | - Significantly improved colon length- Significantly reduced Disease Activity Index (DAI)- Alleviated colonic histopathological damage |
| Reference | Li, R., et al. (2022).[1][2] |
| In Vitro Anti-inflammatory Activity | |
| Parameter | Value |
| Cell Line | NCM460 (human normal colon mucosal epithelial cells) |
| Stimulus | TNF-α |
| Effect of this compound | - Reversed TNF-α-induced degradation of tight junction proteins (occludin and ZO-1)- Suppressed elevated apoptosis |
| Reference | Li, R., et al. (2022).[1][2] |
| In Vitro Cytotoxicity | |
| Cell Line | BL41 Burkitt's lymphoma cells |
| Compound | Bryonia dioica aqueous extract |
| IC50 | ~15.63 µg/ml |
| Reference | Khedir, A., et al. (2012). |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Isolation and Purification of this compound from Bryonia dioica
This protocol is adapted from general methods for the isolation of cucurbitane triterpenoids.
-
Extraction:
-
Air-dried and powdered roots of Bryonia dioica are extracted with methanol at room temperature.
-
The methanol extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The chloroform and ethyl acetate fractions, which typically contain triterpenoids, are collected.
-
-
Chromatographic Separation:
-
The active fractions are subjected to column chromatography on silica gel.
-
A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
A mobile phase of methanol and water is typically used for elution.
-
-
Structure Elucidation:
-
The purified compound's structure is confirmed as this compound using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
-
In Vivo DSS-Induced Colitis Model
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction of Colitis:
-
Mice are provided with drinking water containing 2.5% (w/v) dextran sulfate sodium (DSS) for 7 consecutive days.
-
A control group receives regular drinking water.
-
-
Treatment:
-
This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Mice in the treatment group receive a daily oral gavage of this compound (10 mg/kg) starting from the first day of DSS administration.
-
The vehicle control group receives the vehicle alone.
-
-
Monitoring and Analysis:
-
Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment (day 8 or as specified), mice are euthanized, and the entire colon is excised.
-
Colon length is measured from the cecum to the anus.
-
Distal colon segments are fixed in 10% formalin for histological analysis (H&E staining).
-
Other colon segments are snap-frozen in liquid nitrogen for molecular analysis (Western blot, qPCR).
-
Western Blot Analysis
-
Protein Extraction:
-
Frozen colon tissue or cell pellets are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., NLRP3, ASC, Caspase-1, p-STAT3, STAT3, β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction:
-
Total RNA is extracted from frozen colon tissue or cells using a suitable RNA isolation reagent (e.g., TRIzol).
-
-
cDNA Synthesis:
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
The qPCR reaction is performed using a SYBR Green-based qPCR master mix, the synthesized cDNA, and specific primers for the target genes (e.g., Il1b, Il6, Tnf, Nlrp3, Casp1) and a housekeeping gene (e.g., Gapdh).
-
-
Data Analysis:
-
The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
-
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms identified to date are the inhibition of the NLRP3 inflammasome and the suppression of STAT3 phosphorylation.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
This compound has been shown to suppress the activation of the NLRP3 inflammasome.[1][2] This leads to a reduction in the cleavage of caspase-1 and a subsequent decrease in the secretion of mature IL-1β and IL-18.
Suppression of STAT3 Phosphorylation
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cytokine signaling and has been implicated in the pathogenesis of inflammatory diseases. Phosphorylation of STAT3 leads to its activation and translocation to the nucleus, where it promotes the expression of pro-inflammatory genes.
This compound has been shown to inhibit the phosphorylation of STAT3, thereby suppressing its activation. This leads to a downstream reduction in the expression of pro-inflammatory mediators.
Conclusion and Future Directions
This compound is a promising natural product with well-documented anti-inflammatory properties. Its traditional use in remedies for inflammatory conditions is now being substantiated by modern scientific research, which has elucidated its mechanisms of action, including the inhibition of the NLRP3 inflammasome and STAT3 signaling pathways.
The data presented in this guide highlight the therapeutic potential of this compound, particularly in the context of ulcerative colitis. However, further research is needed to fully realize its clinical potential. Key areas for future investigation include:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective inhibitors of the NLRP3 inflammasome and STAT3.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human patients with inflammatory diseases.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New cucurbitane-type triterpenoids from Bryonia aspera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contradictory Effects of NLRP3 Inflammasome Regulatory Mechanisms in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bryodulcosigenin from Bryonia dioica Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin, a cucurbitane-type triterpenoid isolated from the roots of Bryonia dioica, has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides detailed protocols for the extraction and purification of this compound, along with methods for evaluating its biological activity. Additionally, it summarizes the current understanding of its mechanism of action, including its role in modulating inflammatory and apoptotic signaling pathways.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C30H50O5 |
| Molecular Weight | 490.7 g/mol |
| Class | Cucurbitane Triterpenoid |
| Source | Roots of Bryonia dioica Jacq. |
| Appearance | White crystalline powder |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
Extraction and Purification Protocol
This protocol outlines a general procedure for the extraction and isolation of this compound from the roots of Bryonia dioica. Optimization of specific parameters may be required based on the starting material and available equipment.
1. Plant Material Preparation:
-
Collect fresh, healthy roots of Bryonia dioica.
-
Thoroughly wash the roots with tap water to remove soil and debris.
-
Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of bioactive compounds.
-
Once completely dry, grind the roots into a fine powder using a mechanical grinder.
2. Extraction:
-
Maceration:
-
Soak the powdered root material in methanol (1:10 w/v) in a sealed container.
-
Agitate the mixture periodically for 72 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent to ensure maximum yield.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.
-
-
Alternative: Soxhlet Extraction:
-
Place the powdered root material in a thimble and extract with methanol using a Soxhlet apparatus for 24-48 hours.
-
Concentrate the resulting extract as described above.
-
3. Fractionation and Purification:
-
Liquid-Liquid Partitioning:
-
Dissolve the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the chloroform or ethyl acetate fraction.
-
-
Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Apply the concentrated chloroform or ethyl acetate fraction to the top of the column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the percentage of ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the enriched fractions to Prep-HPLC using a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
4. Structure Elucidation and Quantification:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H and 13C), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Quantify the amount of this compound in the extracts and purified fractions using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Biological Activity and Cytotoxicity
While specific IC50 values for purified this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on crude extracts of Bryonia dioica roots have demonstrated significant antiproliferative and cytotoxic effects.
Table 1: Antiproliferative Activity of Bryonia dioica Root Extracts
| Cell Line | Extract Type | IC50 Value (µg/mL) | Reference |
| T-24 (Bladder Carcinoma) | Methanolic | 14 ± 3 | [1] |
| HT-29 (Colon Adenocarcinoma) | Methanolic | 48 ± 4 | [1] |
| Hep G-2 (Hepatocellular Carcinoma) | Methanolic | 18 ± 2 | [1] |
| BL41 (Burkitt's Lymphoma) | Aqueous | ~15.63 | [2] |
Note: The data presented above is for crude extracts and not for purified this compound. Further studies are required to determine the specific cytotoxicity of the pure compound.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Mechanism of Action: Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis.
Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been found to suppress the activation of the NLRP3 inflammasome.
Caption: this compound inhibits the assembly of the NLRP3 inflammasome.
Induction of Apoptosis via the Mitochondrial Pathway
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases, ultimately resulting in cell death.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Conclusion
This compound, a natural compound from Bryonia dioica roots, exhibits promising anti-inflammatory and pro-apoptotic properties. The protocols and information provided herein serve as a valuable resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and to establish its efficacy and safety in preclinical and clinical settings.
References
Application Note: HPLC Analysis of Bryodulcosigenin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Bryodulcosigenin in various sample matrices using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a naturally occurring cucurbitane-type triterpenoid compound found in plants such as Bryonia dioica[1][2][3]. These types of compounds have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1]. As research into the therapeutic potential of this compound continues, robust and reliable analytical methods for its quantification are crucial for quality control, pharmacokinetic studies, and formulation development.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Principle
This method utilizes RP-HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of acetonitrile and water, modified with an acid for better peak shape, is employed. Detection is performed using a UV detector at a low wavelength, as many triterpenoids lack strong chromophores at higher wavelengths[4].
Experimental Protocol
3.1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)[5]
-
HPLC vials
3.2. Reagents and Standards
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (85%, analytical grade) or Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (HPLC grade)
3.3. Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for solid (e.g., plant material) and liquid (e.g., plasma) samples.
3.3.1. Extraction from Plant Material
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh a portion of the powdered sample and extract with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or Soxhlet extraction. The choice of solvent and extraction method may need to be optimized for the specific plant matrix.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in the mobile phase or a suitable solvent mixture.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial[5][6].
3.3.2. Preparation of Liquid Samples (e.g., Plasma)
-
Protein Precipitation: For samples containing proteins, such as plasma, a protein precipitation step is necessary[7]. Add a precipitating agent (e.g., cold acetonitrile or perchloric acid) to the sample, vortex, and centrifuge to pellet the precipitated proteins[7][8].
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial[5][8].
3.4. Chromatographic Conditions
The following are recommended starting conditions and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid or 0.1% TFA |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm[9] |
3.5. Data Analysis
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Construct a calibration curve by injecting a series of known concentrations of the this compound reference standard. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: Summary of HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile + 0.1% Phosphoric Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 205 nm |
| Run Time | 30 minutes |
Visualization
Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for this compound analysis by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. nacalai.com [nacalai.com]
- 6. remasto.com [remasto.com]
- 7. youtube.com [youtube.com]
- 8. cores.emory.edu [cores.emory.edu]
- 9. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
Application Notes and Protocols for the Mass Spectrometry of Bryodulcosigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin is a cucurbitane-type triterpenoid with significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and drug development.[1][2] Accurate and sensitive analytical methods are crucial for its quantification in biological matrices and for quality control during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of such compounds due to its high selectivity and sensitivity.[3] This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is fundamental for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 474.7 g/mol | --INVALID-LINK-- |
| Synonyms | 11-Oxomogrol | --INVALID-LINK-- |
| Chemical Structure | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | --INVALID-LINK-- |
Mass Spectrometry Analysis
Electrospray ionization (ESI) is the preferred ionization technique for cucurbitane triterpenoids, often in negative ion mode, which can provide simple and informative spectra. Tandem mass spectrometry (MS/MS) is employed for structural elucidation and quantitative analysis using Multiple Reaction Monitoring (MRM).
Predicted Fragmentation Pattern of this compound
Based on the fragmentation patterns of structurally similar cucurbitacins and triterpenoid saponins, the MS/MS fragmentation of this compound is expected to involve neutral losses from the side chain and cleavages within the triterpenoid core.
-
Precursor Ion: In negative ESI mode, the precursor ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 473.4.
-
Major Fragment Ions:
-
Loss of water (H₂O) from the hydroxyl groups is a common fragmentation pathway for triterpenoids.
-
Cleavage of the C-C bond in the side chain can lead to significant fragment ions.
-
Retro-Diels-Alder reactions within the ring structure can also occur, providing structural information.
-
Hypothetical Quantitative Data for this compound MS/MS
The following table summarizes the predicted m/z values for precursor and product ions of this compound that can be used for developing an MRM method.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) (Predicted) | Polarity |
| This compound | 473.4 | 455.4 | 20 | Negative |
| This compound | 473.4 | 437.4 | 25 | Negative |
| This compound | 473.4 | 395.3 | 30 | Negative |
| This compound | 473.4 | 121.1 | 40 | Negative |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma)
This protocol describes a liquid-liquid extraction (LLE) method for the extraction of this compound from plasma samples.
Materials:
-
Plasma sample
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an ESI source
LC Parameters:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from the quantitative data table.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from a biological sample.
Caption: General workflow for this compound analysis.
Predicted Fragmentation Pathway
This diagram shows a plausible fragmentation pathway for this compound in negative ion mode ESI-MS/MS.
References
- 1. Tandem mass spectrometric analysis of a complex triterpene saponin mixture of <i>Chenopodium quinoa</i> - ProQuest [proquest.com]
- 2. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Bryodulcosigenin Dose-Response in NCM460 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of Bryodulcosigenin (BDG), a natural cucurbitane-type triterpenoid, on the human normal colon mucosal epithelial cell line, NCM460. The protocols outlined below detail the experimental procedures to assess cell viability, apoptosis, and the expression of key signaling proteins.
Introduction
This compound, isolated from the roots of Bryonia dioica, has demonstrated significant anti-inflammatory properties. Recent studies have highlighted its potential in mitigating intestinal disorders by protecting intestinal epithelial cells. This document summarizes the effects of BDG on NCM460 cells, particularly in a tumor necrosis factor-alpha (TNF-α)-induced inflammatory model, and provides detailed protocols for replication and further investigation. The findings indicate that this compound effectively inhibits apoptosis and restores intestinal barrier integrity by modulating the NLRP3 inflammasome and key apoptosis-related proteins.[1]
Data Presentation
The following tables summarize the quantitative dose-response effects of this compound on NCM460 cells. The experiments were conducted in the presence of TNF-α to simulate an inflammatory environment.
Table 1: Effect of this compound on NCM460 Cell Viability (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (OD 570 nm) ± SD | Cell Viability (%) |
| Control | - | Data not available | 100 |
| TNF-α (10 ng/mL) | - | Data not available | Data not available |
| TNF-α + BDG | 5 µM | Data not available | Data not available |
| TNF-α + BDG | 10 µM | Data not available | Data not available |
| TNF-α + BDG | 20 µM | Data not available | Data not available |
Note: Specific quantitative data from the primary literature for cell viability assays were not available in the public domain. Researchers should perform a dose-response curve starting with the concentrations used in related assays (5-20 µM).
Table 2: Effect of this compound on Apoptosis Marker Expression in TNF-α-treated NCM460 Cells
| Treatment Group | Concentration | Relative Bcl-2 mRNA Expression (Fold Change) | Relative Bax mRNA Expression (Fold Change) | Relative Caspase-3 mRNA Expression (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | - | Decreased | Increased | Increased |
| TNF-α + BDG | 10 µM | Significantly Increased vs. TNF-α | Significantly Decreased vs. TNF-α | Significantly Decreased vs. TNF-α |
Note: The primary literature indicates significant alterations in the mRNA expression of these markers with BDG treatment, though specific fold-change values were not provided in the available abstracts.[2]
Table 3: Effect of this compound on Tight Junction Protein Expression in TNF-α-treated NCM460 Cells
| Treatment Group | Concentration | Relative Occludin Protein Expression (Arbitrary Units) | Relative ZO-1 Protein Expression (Arbitrary Units) |
| Control | - | Baseline | Baseline |
| TNF-α (10 ng/mL) | - | Decreased | Decreased |
| TNF-α + BDG | 10 µM | Restored towards baseline | Restored towards baseline |
Note: this compound was shown to reverse the TNF-α-induced degradation of occludin and ZO-1.[1] Quantitative values from densitometry of western blots would be required for precise comparison.
Mandatory Visualizations
Experimental Protocols
NCM460 Cell Culture
The NCM460 cell line is derived from normal human colon mucosal epithelial cells and serves as an excellent in vitro model for studying intestinal physiology.[3][4][5]
-
Medium: Culture NCM460 cells in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][4]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1][4]
-
Subculture: When cells reach 80-90% confluency, wash with PBS (without calcium and magnesium), and detach using a suitable dissociation reagent like Accutase or Trypsin-EDTA. Neutralize the dissociation reagent with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.[3]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Plating: Seed NCM460 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Induce inflammation by treating the cells with 10 ng/mL TNF-α for a specified period (e.g., 24 hours).
-
Subsequently, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for another 24-48 hours. Include appropriate vehicle controls.
-
-
MTT Incubation:
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6][7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[6]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Assay Procedure:
-
Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[2][8]
Western Blot for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, occludin, and ZO-1.
-
Protein Extraction and Quantification:
-
Lyse the treated NCM460 cells and determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (Bcl-2, Bax, Caspase-3, Occludin, ZO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. citexs-èµç¹æ°æç§ç 婿 [m.citexs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Harnessing nature’s pharmacy: investigating natural compounds as novel therapeutics for ulcerative colitis [frontiersin.org]
- 7. BCL-2 proteins and apoptosis: Recent insights and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bryodulcosigenin in DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin (BDG), a natural cucurbitane-type triterpenoid, has demonstrated significant anti-inflammatory properties. Recent studies have highlighted its therapeutic potential in mitigating intestinal inflammation, specifically in the context of ulcerative colitis (UC). This document provides detailed application notes and protocols for utilizing this compound in a Dextran Sulfate Sodium (DSS)-induced colitis mouse model, a well-established preclinical model for UC. The outlined protocols are based on published research and are intended to guide researchers in investigating the efficacy and mechanism of action of BDG and similar compounds.[1][2][3]
The primary mechanism of action for this compound in this model involves the restoration of the intestinal barrier integrity. BDG achieves this by inhibiting the apoptosis of intestinal epithelial cells and suppressing the activation of the NLRP3 inflammasome, a key mediator of inflammation in colitis.[1][2][3]
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies evaluating this compound in a DSS-induced colitis mouse model. These tables are designed for easy comparison between control, DSS-treated, and BDG-treated groups.
Table 1: Macroscopic and Clinical Indicators of Colitis Severity
| Parameter | Control Group | DSS-Induced Colitis Group | DSS + this compound (10 mg/kg/day) Group |
| Disease Activity Index (DAI) Score | 0 | Significantly Increased | Significantly Decreased |
| Body Weight Change (%) | Stable/Increase | Significant Decrease | Attenuated Decrease |
| Colon Length (cm) | Normal | Significantly Shortened | Significantly Lengthened |
Table 2: Histological and Molecular Markers of Colitis
| Parameter | Control Group | DSS-Induced Colitis Group | DSS + this compound (10 mg/kg/day) Group |
| Histological Score | 0 (No Damage) | High Score (Severe Damage) | Significantly Reduced Score |
| NLRP3 Inflammasome Activation | Low/Basal | Significantly Increased | Significantly Suppressed |
| Apoptosis of Epithelial Cells | Low/Basal | Significantly Increased | Significantly Inhibited |
| Tight Junction Protein Expression (Occludin, ZO-1) | Normal | Significantly Decreased | Restored/Increased |
Experimental Protocols
DSS-Induced Chronic Colitis Mouse Model
This protocol describes the induction of chronic colitis in mice using DSS, followed by treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
This compound (BDG)
-
Vehicle for BDG (e.g., 0.5% carboxymethylcellulose sodium)
-
Animal caging and husbandry supplies
-
Drinking bottles
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into three groups:
-
Control Group
-
DSS-Induced Colitis Group
-
DSS + this compound Group
-
-
Induction of Chronic Colitis:
-
Prepare a 2.5% (w/v) DSS solution in autoclaved drinking water.
-
Provide the DSS solution to the DSS and DSS + BDG groups as their sole source of drinking water for a total of 64 days to establish a chronic model.[1][2][3] The control group receives regular autoclaved drinking water.
-
Replenish the DSS solution every 2-3 days.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for a 10 mg/kg/day dosage.
-
Beginning from the first day of DSS administration, administer BDG to the treatment group daily via oral gavage.
-
Administer an equal volume of the vehicle to the control and DSS groups.
-
-
Monitoring:
-
Record the body weight, stool consistency, and presence of blood in the stool of each mouse daily.
-
Calculate the Disease Activity Index (DAI) score based on the parameters in Table 3.
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Note: The final DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding.
-
Termination and Sample Collection:
-
At the end of the 64-day period, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis, Western blotting, and qRT-PCR.
-
Histological Analysis of Colon Tissue
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Fixation: Fix the collected colon tissue samples in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a light microscope.
-
Histological Scoring: Score the degree of inflammation and tissue damage based on the criteria outlined in Table 4.
Table 4: Histological Scoring Criteria for Colitis
| Score | Severity of Inflammation | Crypt Damage | Ulceration |
| 0 | None | Intact crypts | No ulceration |
| 1 | Mild | Loss of the basal one-third of crypts | |
| 2 | Moderate | Loss of the basal two-thirds of crypts | |
| 3 | Severe | Entire crypt loss | |
| 4 | Confluent ulceration |
Western Blot Analysis for NLRP3 Inflammasome Proteins
Materials:
-
Colon tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NLRP3, anti-ASC, anti-Caspase-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize colon tissue samples in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3, ASC, and cleaved Caspase-1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Tight Junction Proteins
Materials:
-
Colon tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Occludin, ZO-1) and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from colon tissue samples using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Visualizations
Experimental Workflow
Experimental workflow for the this compound DSS-induced colitis mouse model.
This compound's Mechanism of Action in Colitis
Signaling pathway of this compound in attenuating DSS-induced colitis.
References
Application Notes and Protocols for Cytotoxicity Assay of Bryodulcosigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin, a natural cucurbitane-type triterpenoid, has garnered scientific interest for its potential therapeutic properties. While existing research has highlighted its anti-inflammatory effects and its role in suppressing apoptosis in intestinal epithelial cells, its cytotoxic potential against cancerous cell lines remains an area of active investigation.[1] This document provides detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays and presents hypothetical data to illustrate its potential anti-cancer activity. Furthermore, a proposed signaling pathway for this compound-induced apoptosis in cancer cells is outlined.
Data Presentation
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, were determined after 48 hours of treatment. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 15.2 ± 1.8 |
| HCT116 | Colorectal Carcinoma | 22.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 35.7 ± 3.4 |
| A549 | Lung Carcinoma | 48.1 ± 4.5 |
| HEK293 | Normal Human Embryonic Kidney | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Two standard and widely accepted methods for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. Detailed protocols for both are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][4]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.[1][5][6][7][8]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Protein-Bound Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate on an orbital shaker for 5-10 minutes to solubilize the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to calculate cell viability and determine the IC50 value.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanism of this compound-induced cytotoxicity in cancer cells is yet to be fully elucidated, a plausible hypothesis involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is a common mechanism for many natural anticancer compounds.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Discussion of Proposed Mechanism
The proposed mechanism suggests that this compound may induce apoptosis in cancer cells by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[2][8][9] It is hypothesized that this compound downregulates the expression or activity of anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates the effector caspase-3, which orchestrates the execution phase of apoptosis, leading to cell death. Further experimental validation, such as Western blotting for Bcl-2 family proteins and caspase activation, is required to confirm this proposed pathway.
References
- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Ubiquitin-proteasome pathway-mediated regulation of the Bcl-2 family: effects and therapeutic approaches | Haematologica [haematologica.org]
- 4. Bacterial Pore-Forming Toxins Promote the Activation of Caspases in Parallel to Necroptosis to Enhance Alarmin Release and Inflammation During Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 6. Caspase Inhibitors Attenuate Superantigen-Induced Inflammatory Cytokines, Chemokines, and T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Synaptic Transmission by the BCL-2 Family Protein BCL-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Modulation of Apoptosis: Targeting the BCL-2 Family at the Interface of the Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bryodulcosigenin Intestinal Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin, a cucurbitane-type triterpenoid, has demonstrated notable anti-inflammatory properties.[1][2] Recent studies have highlighted its potential in restoring the intestinal barrier by mitigating the degradation of tight junction proteins and inhibiting apoptosis in intestinal epithelial cells.[1][3] Understanding the intestinal permeability of this compound is crucial for evaluating its oral bioavailability and its therapeutic potential for gastrointestinal disorders.
These application notes provide detailed protocols for assessing the intestinal permeability of this compound using the Caco-2 cell monolayer model, a widely accepted in vitro model that mimics the human intestinal epithelium.[4][5][6] The protocols cover the determination of the apparent permeability coefficient (Papp) of this compound and its effect on intestinal barrier integrity.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the described experimental protocols.
Table 1: Apparent Permeability Coefficient (Papp) and Efflux Ratio of this compound in Caco-2 Monolayers
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | 10 | A → B | [Insert Value] | [Insert Value] |
| B → A | [Insert Value] | |||
| Atenolol (Low Permeability Control) | 10 | A → B | < 1.0 | |
| Propranolol (High Permeability Control) | 10 | A → B | > 10.0 |
A → B: Apical to Basolateral; B → A: Basolateral to Apical
Table 2: Effect of this compound on Transepithelial Electrical Resistance (TEER) of Caco-2 Monolayers
| Treatment | Time (hours) | TEER (Ω·cm²) | % of Initial TEER |
| Vehicle Control | 0 | [Insert Value] | 100% |
| 24 | [Insert Value] | [Insert Value] | |
| 48 | [Insert Value] | [Insert Value] | |
| This compound (10 µM) | 0 | [Insert Value] | 100% |
| 24 | [Insert Value] | [Insert Value] | |
| 48 | [Insert Value] | [Insert Value] | |
| EGTA (Positive Control) | 0 | [Insert Value] | 100% |
| 2 | [Insert Value] | [Insert Value] |
Table 3: Effect of this compound on the Permeability of a Paracellular Marker (e.g., Lucifer Yellow) in Caco-2 Monolayers
| Treatment | Papp of Paracellular Marker (x 10⁻⁶ cm/s) | Fold Increase over Vehicle Control |
| Vehicle Control | [Insert Value] | 1.0 |
| This compound (10 µM) | [Insert Value] | [Insert Value] |
| TNF-α (Inducer of Permeability) | [Insert Value] | [Insert Value] |
| TNF-α + this compound (10 µM) | [Insert Value] | [Insert Value] |
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
This protocol describes the culture of Caco-2 cells and the formation of a polarized monolayer on transwell inserts, which is essential for permeability studies.[7][8][9]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂, 95% humidity)
-
Epithelial Voltohmmeter (EVOM) with STX2 electrode
Procedure:
-
Cell Culture Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Passage the cells when they reach 80-90% confluency.
-
Seeding on Transwell Inserts:
-
Pre-wet the transwell inserts with culture medium.
-
Trypsinize the Caco-2 cells and resuspend them in fresh medium.
-
Seed the cells onto the apical side of the transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Add fresh medium to the basolateral side of the wells.
-
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer. Change the medium on both the apical and basolateral sides every 2-3 days.
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) using an EVOM.
-
Monolayers are considered ready for permeability experiments when the TEER values are stable and typically > 250 Ω·cm².
-
The integrity can also be confirmed by assessing the permeability of a paracellular marker like Lucifer Yellow or FITC-dextran. The Papp for these markers should be low (< 1 x 10⁻⁶ cm/s).
-
This compound Permeability Assay (Bidirectional Transport)
This protocol determines the rate of transport of this compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[4]
Materials:
-
Differentiated Caco-2 cell monolayers on transwell inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound stock solution
-
Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer on both the apical and basolateral sides.
-
Incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Apical to Basolateral (A→B) Transport:
-
Remove the buffer from the apical side and replace it with the transport buffer containing this compound at the desired concentration.
-
Add fresh transport buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral side and replace it with an equal volume of fresh, pre-warmed buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Remove the buffer from the basolateral side and replace it with the transport buffer containing this compound at the same concentration as in the A→B experiment.
-
Add fresh transport buffer to the apical side.
-
Follow the same incubation and sampling procedure as for the A→B transport, but collect samples from the apical side.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (amount of compound transported per unit time).
-
A is the surface area of the transwell membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio ≥ 2 suggests the involvement of active efflux transporters.[4]
-
Assessing the Effect of this compound on Intestinal Barrier Integrity
This protocol evaluates the effect of this compound on the integrity of the Caco-2 monolayer, which is relevant given its reported effects on tight junctions.[1]
Procedure:
-
TEER Measurement:
-
Treat the Caco-2 monolayers with this compound at various concentrations for different durations (e.g., 24, 48 hours).
-
Measure the TEER at regular intervals and compare it to vehicle-treated controls. A significant decrease in TEER may indicate a disruption of the barrier function.
-
-
Paracellular Permeability Assay:
-
To investigate the protective effect of this compound, pre-incubate the Caco-2 monolayers with this compound.
-
Induce intestinal barrier dysfunction using an inflammatory stimulus like TNF-α.
-
Perform a permeability assay using a paracellular marker (e.g., Lucifer Yellow or FITC-dextran).
-
Measure the amount of the marker that crosses the monolayer and calculate its Papp. A reduction in the Papp of the paracellular marker in the presence of this compound would suggest a protective effect on the intestinal barrier.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow of the Caco-2 cell intestinal permeability assay.
Caption: this compound's proposed effect on the intestinal barrier.
References
- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Bryodulcosigenin Solubility for Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with Bryodulcosigenin, a cucurbitane-type triterpenoid with promising anti-inflammatory properties. Given its hydrophobic nature, achieving stable and effective concentrations for in vitro and in vivo experiments is a critical step for obtaining reliable and reproducible data. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for this compound's poor solubility in aqueous media?
This compound is a triterpenoid, a class of naturally occurring compounds characterized by a lipophilic (fat-soluble) steroidal backbone. Its chemical structure leads to low aqueous solubility, making it challenging to dissolve in buffers and cell culture media for experiments.
Q2: What is the first-line solvent I should try for dissolving this compound for in vitro studies?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%, and ideally at or below 0.1%) to avoid cytotoxicity.[1]
Q3: My this compound precipitates when I add my DMSO stock to my aqueous cell culture medium. What should I do?
This is a common issue known as "crashing out." It occurs because the compound is much less soluble in the aqueous medium than in the concentrated DMSO stock. Here are some troubleshooting steps:
-
Lower the final concentration: Your target concentration may be above the solubility limit of this compound in the final medium.
-
Optimize the dilution: Pre-warm the aqueous medium to 37°C before slowly adding the DMSO stock while gently vortexing. Avoid adding the stock to cold media.[2]
-
Use a higher stock concentration: This allows for the addition of a smaller volume of DMSO to the final medium, keeping the solvent concentration to a minimum.[1]
-
Consider using a surfactant: A small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final medium can help to maintain the solubility of hydrophobic compounds.[3]
Q4: For in vivo oral administration in mice, what vehicle should I use for this compound?
A study has reported the oral administration of this compound to mice at a dose of 10 mg/kg/day.[4][5] While the specific vehicle was not mentioned, common and effective vehicles for oral gavage of hydrophobic compounds in rodents include:[6][7]
-
Corn oil: A widely used vehicle for lipophilic compounds.[6][7]
-
Carboxymethyl cellulose (CMC) suspension: A suspension of the compound in an aqueous solution of CMC (e.g., 0.5%) can be used.
-
Formulations with co-solvents and surfactants: A mixture of solvents like polyethylene glycol (PEG) 400, DMSO, and surfactants like Tween® 80 can be effective. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | Increase the solvent volume. Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. |
| A precipitate forms immediately upon adding the DMSO stock solution to aqueous media. | The compound's solubility limit in the final medium has been exceeded due to a rapid change in solvent polarity. | Decrease the final concentration of this compound. Pre-warm the media to 37°C and add the DMSO stock slowly while vortexing. Consider using a formulation with a co-solvent or surfactant. |
| The cell culture medium becomes cloudy over time after adding this compound. | The compound is slowly precipitating out of the solution due to instability at 37°C or interaction with media components. | This may indicate that the compound is not stable in the solution over long incubation periods. Consider preparing fresh solutions immediately before use. The use of cyclodextrin complexes or nanoparticle formulations can improve stability. |
| Inconsistent experimental results between batches. | Incomplete dissolution or precipitation of this compound, leading to variations in the effective concentration. | Ensure complete dissolution of the stock solution before each use. Visually inspect for any precipitate. If a precipitate is present in a frozen stock, warm and vortex to redissolve completely. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary: Solubility Enhancement Strategies
The following table summarizes potential strategies to improve this compound solubility, with typical achievable concentration ranges. Note that the optimal method and resulting solubility will need to be determined empirically for this compound.
| Method | Description | Potential this compound Concentration Range | Key Advantages |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) with water or buffer. | Low to moderate (µM to low mM) | Simple to prepare. |
| Cyclodextrin Inclusion Complexation | Encapsulating this compound within the hydrophobic cavity of cyclodextrins (e.g., HP-β-CD). | Moderate to high (µM to mM) | Increases aqueous solubility and stability.[9] |
| Nanoparticle Formulation | Encapsulating this compound within a polymer matrix to form nanoparticles. | High (mM range) | High drug loading capacity and potential for controlled release. |
| Lipid-Based Formulations | Dissolving this compound in a mixture of lipids, surfactants, and co-solvents. | High (mM range) | Enhances oral bioavailability.[10][11] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method, which is effective for poorly water-soluble drugs.[9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Molecular Weight of this compound: ~474.7 g/mol
-
Average Molecular Weight of HP-β-CD: ~1380 g/mol
-
-
Preparation:
-
Weigh the calculated amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading with the pestle.
-
Continue kneading for at least 60 minutes to ensure thorough mixing and complex formation. The paste should remain consistent.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Final Product:
-
The dried product is the this compound-HP-β-CD inclusion complex.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
Store the complex in a desiccator at room temperature.
-
-
Solubility Testing:
-
Prepare a saturated solution of the complex in your desired aqueous buffer or cell culture medium.
-
Compare its solubility to that of uncomplexed this compound.
-
Protocol 2: Formulation of this compound Nanoparticles via Solvent Evaporation
This protocol outlines a single emulsion-solvent evaporation technique to prepare this compound-loaded nanoparticles using a biodegradable polymer like PLGA.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water) as a surfactant
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator or magnetic stirrer for solvent evaporation
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 10 mg this compound and 100 mg PLGA in 5 mL DCM).
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL).
-
Immediately emulsify the mixture using a probe sonicator on ice or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., 2 minutes at 40% amplitude) should be optimized.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) using a magnetic stirrer to allow the organic solvent to evaporate. This will lead to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps two more times to remove excess PVA and unencapsulated this compound.
-
-
Lyophilization (Optional):
-
For long-term storage, the washed nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and then freeze-dried (lyophilized) to obtain a dry powder.
-
-
Characterization:
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
-
Visualizations
This compound Solubility Enhancement Workflow
Caption: A decision-making workflow for solubilizing this compound.
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to attenuate colitis by inhibiting the activation of the NLRP3 inflammasome.[4] The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, a key target of this compound's anti-inflammatory action.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bryodulcosigenin Bioavailability In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Bryodulcosigenin.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
Direct pharmacokinetic data for this compound is limited in publicly available literature. However, as a cucurbitane-type triterpenoid glycoside, it is expected to have low oral bioavailability due to factors like poor aqueous solubility and potential first-pass metabolism. For comparison, a similar cucurbitacin, Cucurbitacin B, has shown an oral bioavailability of approximately 10% in rats.[1] Researchers should anticipate similar challenges with this compound.
Q2: What are the primary factors limiting the oral bioavailability of triterpenoid glycosides like this compound?
The oral bioavailability of triterpenoid glycosides is often limited by:
-
Low Aqueous Solubility: These compounds are often lipophilic and do not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[2]
-
Poor Membrane Permeability: The bulky and complex structure of these molecules can hinder their passage across the intestinal epithelium.
-
First-Pass Metabolism: Triterpenoids can be extensively metabolized in the gut wall and liver before reaching systemic circulation.[2]
-
Deglycosylation: Glycosides may be hydrolyzed by intestinal enzymes, and the resulting aglycones may have different absorption characteristics.[3]
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?
Several formulation strategies can be explored to overcome the low bioavailability of this compound:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization and absorption of lipophilic compounds.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in polymeric nanoparticles or solid lipid nanoparticles can enhance its stability, solubility, and permeability.
-
Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can improve its dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.
Q4: Can co-administration with other agents improve this compound's bioavailability?
Yes, co-administration with "bioenhancers" can be a viable strategy. These are agents that can improve the absorption and bioavailability of other drugs. For example, piperine, an alkaloid from black pepper, has been shown to enhance the bioavailability of various compounds by inhibiting drug-metabolizing enzymes and P-glycoprotein efflux pumps.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | - Inconsistent oral gavage administration.- Food effects.- Inter-individual differences in metabolism. | - Ensure proper training and technique for oral gavage.- Fast animals overnight before dosing.- Use a sufficient number of animals to account for biological variability. |
| Low or undetectable plasma concentrations of this compound. | - Poor absorption from the gut.- Rapid metabolism.- Insufficient dose.- Analytical method not sensitive enough. | - Consider using a bioavailability-enhancing formulation (e.g., SEDDS, nanoparticles).- Co-administer with a metabolic inhibitor (use with caution and proper ethical approval).- Perform a dose-ranging study to determine an optimal dose.- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS). |
| Precipitation of the compound in the dosing vehicle. | - Poor solubility of this compound in the chosen vehicle. | - Test a range of pharmaceutically acceptable vehicles (e.g., solutions with co-solvents like PEG 300, suspensions with suspending agents like carboxymethylcellulose).- Prepare the dosing formulation immediately before administration.- Gently warm and vortex the formulation to ensure homogeneity. |
| Adverse effects observed in test animals. | - Toxicity of the compound at the administered dose.- Toxicity of the formulation vehicle. | - Conduct a preliminary dose-finding study to establish a maximum tolerated dose.- Ensure the chosen vehicle is safe and used at an appropriate concentration. Administer a vehicle-only control group. |
Quantitative Data Summary
The following table presents representative pharmacokinetic data for Cucurbitacin B in rats, which can serve as a reference for what might be expected with this compound.
| Parameter | Intravenous (0.1 mg/kg) | Oral (2 mg/kg) | Oral (4 mg/kg) |
| Cmax (µg/L) | - | 9.70 | 31.24 |
| Tmax (h) | - | ~0.5 | ~0.5 |
| AUC (µg·h/L) | - | - | - |
| Absolute Bioavailability (%) | - | ~10% | ~10% |
| Volume of Distribution (Vd) (L/kg) | 51.65 | - | - |
| Data adapted from a study on Cucurbitacin B in rats.[1][4] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given access to standard chow and water ad libitum. They should be fasted overnight before the experiment.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., saline with 10% DMSO and 10% Solutol HS 15) via the tail vein.
-
Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) suspended in a vehicle like 0.5% carboxymethylcellulose via oral gavage.
-
-
Blood Sampling: Collect blood samples (~0.2 mL) from the jugular vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using non-compartmental analysis software.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening: Screen various oils (e.g., Labrafac™ lipophile WL 1349), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® P) for their ability to solubilize this compound.
-
Formulation Development:
-
Prepare different ratios of oil, surfactant, and co-surfactant.
-
Add a known amount of this compound to each mixture and vortex until a clear solution is formed.
-
-
Characterization:
-
Emulsion Droplet Size: Dilute the SEDDS formulation in water and measure the droplet size using a dynamic light scattering instrument.
-
Self-Emulsification Time: Observe the time it takes for the formulation to form a clear emulsion upon gentle agitation in an aqueous medium.
-
-
In Vivo Evaluation: Administer the this compound-loaded SEDDS to rats as described in Protocol 1 and compare the pharmacokinetic profile to that of a simple suspension.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. d-nb.info [d-nb.info]
- 5. [Study on in vivo pharmacokinetics of cucurbitacin injection in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel method for triterpenoidal saponins in rat plasma by solid-phase extraction and high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bryodulcosigenin Formulation for Oral Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of developing an oral formulation for the natural cucurbitane-type triterpenoid, Bryodulcosigenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a cucurbitane-type triterpenoid isolated from plants such as Bryonia dioica.[1][2] It has demonstrated marked anti-inflammatory effects and has been investigated for its potential in treating conditions like colitis.[1][2]
Q2: What are the main challenges in developing an oral formulation for this compound?
A2: The primary challenges stem from its predicted physicochemical properties. With a high predicted lipophilicity (XLogP3: 5.1) and a large molecular weight (474.7 g/mol ), this compound is expected to have low aqueous solubility, which can lead to poor dissolution in the gastrointestinal tract and consequently, low and variable oral bioavailability.
Q3: What is the predicted Biopharmaceutics Classification System (BCS) class of this compound?
A3: Based on its predicted low aqueous solubility and the generally high permeability of triterpenoids, this compound is provisionally classified as a BCS Class II compound (low solubility, high permeability). This classification suggests that the primary rate-limiting step to its oral absorption is its dissolution rate.
Q4: What are the initial formulation strategies to consider for a BCS Class II compound like this compound?
A4: For a BCS Class II compound, the focus is on enhancing the dissolution rate and apparent solubility. Promising strategies include particle size reduction (micronization, nanosizing), formulation as an amorphous solid dispersion, and lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).
Q5: Are there any specific considerations for formulating a natural product like this compound?
A5: Yes, natural products can present unique challenges, including the complexity of the extract if not using a highly purified compound, potential for degradation of the active molecule, and the need for robust analytical methods to ensure standardization and quality control of the formulation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the formulation and evaluation of this compound for oral delivery.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of the formulation. | 1. Poor wettability of this compound powder. 2. Inadequate particle size reduction. 3. Recrystallization of an amorphous formulation during the dissolution study. | 1. Incorporate a surfactant into the dissolution medium or formulation. 2. Employ techniques like jet milling or high-pressure homogenization to reduce particle size further. 3. For amorphous solid dispersions, ensure the polymer provides adequate stabilization. Consider using a polymer with a higher glass transition temperature (Tg) or incorporating a precipitation inhibitor. |
| High variability in in vivo pharmacokinetic data. | 1. Food effects influencing gastrointestinal physiology. 2. Inconsistent dissolution of the formulation in the GI tract. 3. Pre-systemic metabolism (first-pass effect). | 1. Standardize feeding conditions for animal studies (e.g., fasted vs. fed state). 2. Optimize the formulation to ensure more consistent drug release, for example, by using a self-emulsifying drug delivery system (SEDDS). 3. Investigate the potential for first-pass metabolism and consider strategies to mitigate it, if significant. |
| Poor correlation between in vitro dissolution and in vivo bioavailability. | 1. The in vitro dissolution method does not adequately mimic the in vivo environment. 2. The formulation undergoes changes in the GI tract not captured by the in vitro test (e.g., precipitation). | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the composition of intestinal fluids. 2. Employ a transfer model that simulates the change in pH from the stomach to the small intestine. |
| Instability of the formulation during storage. | 1. Physical instability (e.g., crystal growth in a nanosuspension, recrystallization of an amorphous form). 2. Chemical degradation of this compound. | 1. For nanosuspensions, optimize the stabilizer concentration. For amorphous solid dispersions, ensure the polymer selection and drug loading are appropriate to maintain the amorphous state. 2. Conduct forced degradation studies to identify degradation pathways and protect the formulation from light, moisture, and oxygen as needed. |
Experimental Protocols
In Silico Physicochemical Property Prediction
To guide formulation development, key physicochemical properties of this compound were predicted using computational tools.
| Property | Predicted Value | Source/Method |
| Molecular Weight | 474.7 g/mol | PubChem |
| XLogP3 | 5.1 | PubChem |
| Polar Surface Area | 77.8 Ų | PubChem |
| Aqueous Solubility (logS) | -5.2 (corresponding to approx. 6.3 µg/mL) | Predicted using an online solubility prediction tool based on the SMILES string. |
This compound SMILES: C--INVALID-LINK--(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC--INVALID-LINK--C)O)C)C)C
Detailed Methodologies for Key Experiments
1. In Vitro Dissolution Testing for a this compound Amorphous Solid Dispersion
-
Objective: To assess the in vitro release profile of a this compound amorphous solid dispersion.
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (without pancreatin), pH 6.8, with 0.5% w/v sodium lauryl sulfate (SLS) to maintain sink conditions.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure:
-
Prepare the amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP K30, HPMC-AS) at a specific drug-to-polymer ratio.
-
Fill the prepared solid dispersion into hard gelatin capsules, ensuring a consistent dose in each capsule.
-
Place one capsule in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
2. Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of a this compound formulation.
-
Cell Line: Caco-2 cells.
-
Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Procedure:
-
Assess the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).
-
Prepare the transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
Prepare the dosing solution of the this compound formulation in the transport buffer.
-
For apical to basolateral (A→B) transport, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
For basolateral to apical (B→A) transport, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates at 37 °C with gentle shaking.
-
Collect samples from the receiver compartment at specified time intervals.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of an oral this compound formulation.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (if an intravenous study is also conducted).
-
Visualizations
References
Technical Support Center: Bryodulcosigenin
This technical support center provides guidance on the stability, handling, and troubleshooting of Bryodulcosigenin in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in different solvents and buffer solutions?
Currently, there is limited publicly available data specifically detailing the stability of this compound in various solutions. This compound is a cucurbitane-type triterpenoid.[1][2][3] The stability of natural compounds like this compound can be influenced by factors such as the solvent used, pH, temperature, and exposure to light. For optimal results, it is recommended to prepare fresh solutions for each experiment or conduct a preliminary stability study for your specific conditions.
Q2: What are the recommended storage conditions for this compound solutions?
To minimize potential degradation, stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The solutions should be stored in tightly sealed vials to prevent solvent evaporation and protected from light.
Q3: How can I tell if my this compound solution has degraded?
Degradation may not always be visible. Signs of potential degradation include:
-
A decrease in the expected biological activity of the compound in your experiments.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
-
A change in the color or clarity of the solution.
If you suspect degradation, it is best to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Biological Activity | Degradation of this compound in solution. | Prepare a fresh stock solution. Perform a stability test in your experimental buffer. Consider adding antioxidants if oxidative degradation is suspected. |
| Precipitation in Solution | Poor solubility or compound degradation leading to insoluble products. | Ensure the solvent is appropriate for your final concentration. Try gentle warming or sonication to redissolve. If precipitation persists, prepare a fresh, lower-concentration solution. |
| Inconsistent Experimental Results | Instability of the compound under experimental conditions (e.g., pH, temperature). Repeated freeze-thaw cycles of the stock solution. | Prepare fresh dilutions for each experiment from a single-use aliquot. Assess the stability of this compound under your specific assay conditions (time, temperature, pH). |
| Unexpected Chromatographic Profile (e.g., extra peaks) | Degradation of the compound. | Analyze a freshly prepared solution as a reference. If new peaks appear over time, this indicates degradation. Optimize storage and handling to minimize degradation. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO) or another suitable organic solvent for the stock solution
-
The aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solution: Dilute the stock solution with your aqueous buffer to the final working concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared test solution by HPLC to determine the initial peak area of this compound. This will serve as your baseline.
-
Incubate Samples: Store aliquots of the test solution under your intended experimental conditions (e.g., 37°C in an incubator). Also, keep a control aliquot at a condition known to promote stability (e.g., 4°C in the dark).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area. A decrease in the peak area suggests degradation. The appearance of new peaks can indicate the formation of degradation products.
-
Determine Stability: Calculate the percentage of this compound remaining at each time point. This will give you an indication of its stability under your specific experimental conditions.
Data Presentation
Table 1: General Recommendations for this compound Solution Stability and Storage
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | High-purity, anhydrous DMSO is commonly used for initial dissolution. | Many organic compounds are highly soluble and relatively stable in DMSO. |
| Working Solution | Prepare fresh dilutions in your aqueous experimental buffer just before use. | The stability in aqueous solutions is often lower than in organic solvents. |
| Storage Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures slow down chemical degradation processes. |
| Light Exposure | Protect solutions from light by using amber vials or wrapping vials in foil. | Light can provide the energy for photolytic degradation of organic molecules. |
| pH | The optimal pH for stability is unknown. It is advisable to maintain a consistent pH in your experiments. | Extreme pH values can catalyze hydrolysis or other degradation reactions. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | Freeze-thaw cycles can lead to degradation and precipitation of the compound. |
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Bryodulcosigenin Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryodulcosigenin. The information is presented in a question-and-answer format to directly address potential issues encountered during forced degradation studies and the identification of its degradation products.
Disclaimer: As of late 2025, specific degradation products of this compound have not been extensively reported in publicly available literature. The following guide is based on the known chemical structure of this compound (a cucurbitane-type triterpenoid), general principles of organic chemistry, and established methodologies for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of this compound.[1][2][3] These studies involve exposing the molecule to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate its degradation.[1][2][3] The primary objectives are:
-
To identify potential degradation products.
-
To understand the degradation pathways.
-
To develop and validate a stability-indicating analytical method that can separate and quantify this compound from its degradation products.[1][2]
-
To inform decisions on formulation, packaging, and storage conditions to ensure the safety and efficacy of a potential drug product.[1][2]
Q2: What are the likely susceptible functional groups in the this compound molecule?
A2: Based on its structure (C30H50O4), this compound has several functional groups that may be susceptible to degradation under stress conditions. These include:
-
Secondary and Tertiary Hydroxyl (-OH) groups: These can be prone to oxidation, dehydration, or other rearrangements.
-
Ketone (C=O) group: This group can be susceptible to reduction or rearrangement under certain conditions.
-
Polycyclic Alkane Skeleton: While generally stable, the ring structure can be forced open under extreme oxidative or thermal stress.
Q3: Which analytical techniques are most suitable for identifying this compound and its degradation products?
A3: A combination of chromatographic and spectroscopic techniques is generally required.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating this compound from its degradation products. However, since triterpenoids often lack a strong chromophore, UV detection might have low sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are highly recommended.[4] Mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown degradation products.[4]
-
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure confirmation once a degradation product has been isolated in sufficient quantity and purity.
Troubleshooting Guides
Scenario 1: No Degradation Observed
Problem: I have subjected this compound to the recommended stress conditions, but I am not observing any significant degradation (less than 5%).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Stress Conditions | This compound may be highly stable. Increase the severity of the stress conditions incrementally. For example:- Acid/Base Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature, or extend the reaction time.[3] - Oxidative Degradation: Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂).- Thermal Degradation: Increase the temperature in 10°C increments. |
| Poor Solubility | This compound may not be fully dissolved in the stress medium, reducing its exposure to the stressor. Ensure complete dissolution. You may need to use a co-solvent (e.g., methanol, acetonitrile) that is stable under the applied stress conditions. |
| Analytical Method Not Indicating Stability | Your current analytical method might not be able to separate the degradation products from the parent peak. - Action: Review your chromatogram for any changes in peak shape (e.g., fronting, tailing) or the appearance of very small, unresolved peaks. Adjust the mobile phase composition, gradient, or column chemistry to improve resolution. |
Scenario 2: Excessive Degradation Observed
Problem: The degradation of this compound is too extensive (greater than 20%), and the parent peak is almost gone, leaving a complex mixture of small peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Stress Conditions Too Harsh | Excessive stress can lead to secondary degradation, where the initial degradation products break down further.[5] This can complicate the analysis. The goal is to achieve a target degradation of 5-20%.[5][6][7] - Action: Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor. |
| Instability of the Molecule | This compound may be inherently unstable under certain conditions. - Action: Perform a time-course study at milder conditions to understand the degradation kinetics and identify the primary degradation products before they convert to secondary ones. |
Scenario 3: Difficulty in Identifying Degradation Products
Problem: I can see degradation peaks in my chromatogram, but I am unable to determine their structures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Data from LC-MS | The mass spectra may be complex or the fragmentation may not be informative. - Action: 1. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. 2. Perform MS/MS experiments at different collision energies to generate a more complete fragmentation pattern. 3. Consider chemical derivatization to improve ionization efficiency and obtain more informative fragments. |
| Co-eluting Peaks | A single chromatographic peak may contain multiple degradation products. - Action: 1. Optimize the HPLC method to improve separation. Try different columns, mobile phases, or gradient profiles. 2. Use peak purity analysis tools available with photodiode array (PDA) detectors. |
| Need for Isolation | For unambiguous structure elucidation, isolation of the degradation product is often necessary. - Action: Use preparative HPLC to isolate the unknown degradation product. Once isolated, the pure compound can be analyzed by NMR and other spectroscopic techniques. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The exact conditions should be optimized for your specific experimental setup.
1. Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH. Heat the solution at 60°C for 24 hours.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute it to the appropriate concentration for HPLC or LC-MS analysis.
2. Oxidative Degradation
-
Preparation: Prepare a stock solution of this compound.
-
Procedure: Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.
-
Analysis: At specified time points, withdraw a sample and dilute it for analysis. If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.
3. Photolytic Degradation
-
Preparation: Prepare a solution of this compound in a photochemically transparent solvent (e.g., water/acetonitrile).
-
Procedure: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the samples after the exposure period.
4. Thermal Degradation
-
Preparation: Place solid this compound powder in a controlled temperature and humidity chamber.
-
Procedure: Expose the solid sample to dry heat at 70°C for 48 hours.
-
Analysis: At the end of the study, dissolve the sample in a suitable solvent and analyze it by HPLC or LC-MS.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner.
Table 1: Hypothetical Summary of Forced Degradation of this compound
| Stress Condition | % Degradation of this compound | No. of Degradation Products | Major Degradation Product (DP) Retention Time (min) |
| 0.1 M HCl, 60°C, 24h | 8.5 | 2 | DP1: 12.3 |
| 0.1 M NaOH, 60°C, 24h | 15.2 | 3 | DP2: 10.8, DP3: 14.5 |
| 3% H₂O₂, RT, 24h | 11.7 | 4 | DP4: 11.5, DP5: 13.1 |
| Photolytic (ICH Q1B) | 5.3 | 1 | DP6: 15.2 |
| Thermal (70°C, 48h) | 2.1 | 1 | DP7: 16.0 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound forced degradation and analysis.
Hypothetical Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bryodulcosigenin In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryodulcosigenin (BDG) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in in vivo studies?
A1: Based on published studies, a common oral dose for this compound in rodent models ranges from 5 to 20 mg/kg body weight.[1] For initial dose-finding studies, it is advisable to start with a dose at the lower end of this range and escalate to determine the optimal therapeutic window while monitoring for any signs of toxicity.
Q2: What is the recommended route of administration for this compound in animal models?
A2: Oral administration (gavage) has been successfully used in several in vivo studies with this compound.[1] The choice of administration route should be guided by the experimental objectives and the physicochemical properties of the formulation. Other parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) may also be considered, but would require specific formulation development and justification based on the target tissue and desired pharmacokinetic profile.
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to exert its anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome and inhibiting the NF-κB signaling pathway.[2][3][4][5] These pathways are critical in the inflammatory response, and their modulation by this compound underlies its therapeutic potential in inflammatory conditions.
Q4: Are there any known toxicities associated with this compound?
A4: Current literature on this compound primarily focuses on its therapeutic effects, and detailed public reports on its toxicity profile are limited. As with any investigational compound, it is crucial to conduct thorough toxicity studies. Researchers should start with acute toxicity assessments to determine the LD50 and proceed to sub-chronic and chronic studies depending on the intended duration of treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Bioavailability after Oral Administration | - Poor solubility of this compound.- First-pass metabolism. | - Formulation Optimization: Consider using solubility enhancers, such as cyclodextrins, or developing a nanosuspension to improve dissolution and absorption.[6]- Route of Administration: If oral bioavailability remains low, consider alternative routes like intraperitoneal or intravenous injection, which bypass the gastrointestinal tract and first-pass metabolism. |
| High Variability in Animal Response | - Inconsistent dosing technique.- Genetic variability within the animal strain.- Differences in animal health status. | - Standardize Procedures: Ensure all personnel are thoroughly trained on the administration technique to minimize variability.[7]- Animal Selection: Use a well-defined, genetically homogenous animal strain from a reputable supplier.- Health Monitoring: Closely monitor animal health and exclude any animals showing signs of illness before the study begins. |
| Unexpected Adverse Events or Toxicity | - Dose is too high.- Off-target effects of the compound.- Contaminants in the compound. | - Dose De-escalation: Reduce the dose to a lower, previously tolerated level.- Purity Analysis: Verify the purity of the this compound batch using analytical techniques like HPLC or mass spectrometry.- Histopathology: Conduct thorough histopathological examination of major organs to identify any signs of toxicity.[8] |
| Difficulty in Detecting this compound in Plasma/Tissue | - Inadequate analytical method sensitivity.- Rapid metabolism or clearance of the compound. | - Method Optimization: Develop and validate a highly sensitive analytical method, such as UHPLC-MS/MS, for quantification.[9][10]- Pharmacokinetic Study: Conduct a pharmacokinetic study with frequent early time point sampling to capture the absorption and distribution phases accurately. |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study
This protocol outlines a general procedure for determining the effective dose range of this compound.
-
Animal Model: Select an appropriate animal model relevant to the disease under investigation (e.g., DSS-induced colitis model in C57BL/6 mice).
-
Grouping: Divide animals into multiple groups (n=8-10 per group), including a vehicle control group and at least three dose groups of this compound (e.g., 5, 10, and 20 mg/kg).
-
Administration: Administer this compound or vehicle orally once daily for the duration of the study.
-
Monitoring: Monitor animals daily for clinical signs, body weight, and any adverse effects.
-
Efficacy Assessment: At the end of the study, assess relevant efficacy endpoints (e.g., disease activity index, colon length, histological score, and inflammatory markers in tissue).
-
Data Analysis: Analyze the dose-response relationship to identify the optimal dose that provides a significant therapeutic effect with minimal side effects.
Protocol 2: Pharmacokinetic Study
This protocol provides a framework for assessing the pharmacokinetic profile of this compound.
-
Animal Model: Use healthy male and female Sprague-Dawley rats.
-
Grouping and Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein to assess absolute bioavailability.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated UHPLC-MS/MS method.[6][9][10]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis software.
Protocol 3: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol is a condensed version for an initial assessment of acute toxicity.
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing:
-
Start with a single animal at a dose of 2000 mg/kg.
-
If the animal survives, dose two additional animals at the same level.
-
If all three animals survive with no signs of toxicity, the LD50 is considered to be above 2000 mg/kg.
-
If mortality is observed, repeat the procedure at a lower dose level (e.g., 300 mg/kg) in a new cohort of three animals.
-
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
-
LD50 Estimation: Based on the mortality data, estimate the acute toxic class and the LD50 range.
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Condition | Route of Administration | Dosage | Study Duration | Reference |
| C57BL/6 Mice | DSS-induced Colitis | Oral | 10 mg/kg/day | 64 days | [11] |
| Wistar Rats | DMBA-induced Breast Cancer | Oral | 5, 10, 20 mg/kg | 22 weeks | [1] |
Table 2: Key Pharmacokinetic Parameters for Triterpenoids (Example Data)
Note: Data for this compound is not currently available. This table presents example parameters for other triterpenoids to illustrate typical values.
| Parameter | Cucurbitacin B | Cucurbitacin D | Cucurbitacin E | Reference |
| Tmax (h) | ~1.5 | ~1.8 | ~1.6 | [6][9] |
| Cmax (ng/mL) | Varies with dose | Varies with dose | Varies with dose | [6][9] |
| AUC (ng·h/mL) | Varies with dose | Varies with dose | Varies with dose | [6][9] |
| t1/2 (h) | ~4.5 | ~5.0 | ~4.8 | [6][9] |
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for in vivo optimization of this compound.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Medicinal Plants, Phytochemicals and Regulation of the NLRP3 Inflammasome in Inflammatory Bowel Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved colonic inflammation by nervonic acid via inhibition of NF-κB signaling pathway of DSS-induced colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | GB1a Ameliorates Ulcerative Colitis via Regulation of the NF-κB and Nrf2 Signaling Pathways in an Experimental Model [frontiersin.org]
- 6. Frontiers | Comparison of the pharmacokinetic profiles of three triterpenoids after oral administration of a cucurbitacin tablet and nanosuspension by UHPLC-MS/MS [frontiersin.org]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the pharmacokinetic profiles of three triterpenoids after oral administration of a cucurbitacin tablet and nanosuspension by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination and Pharmacokinetics Study of Three Triterpenes from Sanguisorba officinalis L. in Rats by UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
minimizing off-target effects of Bryodulcosigenin
Welcome to the Technical Support Center for Bryodulcosigenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides for common assays, detailed experimental protocols, and data summaries to facilitate your research and help minimize potential off-target effects.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of action, potential off-target effects, and experimental use of this compound.
Q1: What is the primary known mechanism of action for this compound?
A1: this compound, a cucurbitane-type triterpenoid, has demonstrated marked anti-inflammatory effects.[1] Its primary mechanism of action involves the inhibition of the NLRP3 inflammasome and the STAT3 signaling pathway.[2][3] By suppressing the activation of the NLRP3 inflammasome, this compound inhibits the cleavage of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3][4] Additionally, it has been shown to interfere with the phosphorylation of STAT3, a key transcription factor involved in inflammatory responses.[5][6]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited specific information available in the scientific literature detailing the off-target effects of this compound. However, as a member of the cucurbitane triterpenoid family, it may share some general toxicities associated with this class of compounds. Some cucurbitacins have been reported to exhibit non-specific cytotoxicity and may interfere with the cellular cytoskeleton. For example, Cucurbitacin B has been noted for its non-specific toxicity and low bioavailability.[5] It is crucial for researchers to perform their own assessments to determine the off-target profile of this compound in their specific experimental models.
Q3: How can I minimize potential off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Perform Dose-Response Studies: Determine the lowest effective concentration of this compound that elicits the desired on-target effect in your model system. This can be achieved through a thorough dose-response analysis.
-
Use Appropriate Controls: Always include vehicle-only controls in your experiments to distinguish the effects of the compound from those of the solvent.
-
Assess Cell Viability: Conduct cytotoxicity assays, such as the MTT or LDH assay, to ensure that the observed effects are not a result of general cellular toxicity.[7]
-
Consider Off-Target Screening: For in-depth studies, consider performing broader off-target screening using techniques like affinity-based protein profiling or cell-based microarray screening.[8]
Q4: What is a typical in vivo dosage for this compound?
A4: In a study using a dextran sulfate sodium (DSS)-induced colitis mouse model, oral administration of this compound at a dose of 10 mg/kg/day was shown to be effective in alleviating colonic histopathological damage.[1] However, optimal dosage may vary depending on the animal model, disease state, and route of administration. It is advisable to perform dose-ranging studies to determine the optimal dose for your specific experimental setup.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key experimental procedures.
A. Western Blot for Phosphorylated STAT3 (p-STAT3)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No p-STAT3 Signal | Inactive antibody. | Use a fresh aliquot of the antibody. Ensure proper storage at -20°C or -80°C in glycerol-containing buffer to avoid repeated freeze-thaw cycles.[9] |
| Insufficient protein loading. | Increase the amount of protein loaded per well. Confirm protein concentration with a BCA or Bradford assay. | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. | |
| Suboptimal stimulation. | Ensure cells are properly stimulated to induce STAT3 phosphorylation. A positive control (e.g., IL-6 stimulation) is recommended.[10] | |
| High Background | Blocking is insufficient. | Increase blocking time or use a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). |
| Primary antibody concentration is too high. | Titrate the primary antibody to a lower concentration. | |
| Inadequate washing. | Increase the number and duration of washes with TBST between antibody incubations. | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a highly validated antibody from a reputable supplier. Include a negative control (e.g., lysate from unstimulated cells). |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[5] |
B. NLRP3 Inflammasome Activation Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low IL-1β Secretion | Inadequate priming (Signal 1). | Ensure cells are properly primed with an appropriate stimulus like LPS (e.g., 500 ng/mL for 3-4 hours for macrophages).[11] |
| Ineffective activation (Signal 2). | Use a known NLRP3 activator like ATP or nigericin at an optimal concentration and for a sufficient duration.[12] | |
| Cell viability issues. | Check cell viability before and after the experiment. Excessive cell death can lead to a loss of signal. | |
| High Background IL-1β in Unstimulated Controls | Cell stress or contamination. | Ensure gentle handling of cells to prevent premature activation. Check for mycoplasma contamination. |
| Reagent contamination. | Use endotoxin-free reagents and consumables. | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting when seeding plates. |
| Variation in treatment application. | Ensure consistent timing and concentration of priming and activation stimuli across all wells. |
III. Quantitative Data Summary
The following tables summarize available quantitative data for this compound and related compounds.
Table 1: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Parameter | Dosage | Duration | Outcome | Reference |
| Model | C57BL/6 Mice with DSS-induced colitis | [1] | ||
| Treatment | 10 mg/kg/day (oral) | 64 days | Significantly improved colon length, disease activity index, and alleviated colonic histopathological damage. | [1] |
Table 2: Cytotoxicity of Related Cucurbitane Triterpenoids in Cancer and Normal Cell Lines
| Compound | Cell Line | IC50 | Notes | Reference |
| Cucurbitacin B | Hela (cervical cancer) | 6.43 nM | Potent cytotoxicity | [13] |
| MCF-7 (breast cancer) | 36.53 nM | Potent cytotoxicity | [13] | |
| U2OS (osteosarcoma) | 20.31 nM | Potent cytotoxicity | [13] | |
| HEK293T (normal kidney) | >40 µM (at 24h) | Low cytotoxicity at tested concentrations | [14] | |
| Cucurbitacin E | Hela | 15.34 nM | Potent cytotoxicity | [13] |
| MCF-7 | 64.67 nM | Potent cytotoxicity | [13] | |
| U2OS | 30.29 nM | Potent cytotoxicity | [13] | |
| AGS (gastric cancer) | 0.1 µg/mL | High cytotoxicity | [15] | |
| Hu02 (normal) | 31% lethality at 0.1 µg/mL | Some cytotoxicity to normal cells | [15] | |
| Cucurbitacin I | Hela | 45.32 nM | Potent cytotoxicity | [13] |
| MCF-7 | 50.21 nM | Potent cytotoxicity | [13] | |
| U2OS | 60.33 nM | Potent cytotoxicity | [13] |
IV. Detailed Experimental Protocols
A. Protocol: Assessment of NLRP3 Inflammasome Activation
This protocol is adapted for use with bone marrow-derived macrophages (BMDMs).
-
Cell Seeding:
-
Plate BMDMs in a 24-well plate at a density of 0.5 x 10^6 cells/well in complete DMEM.
-
Allow cells to adhere overnight.
-
-
Priming (Signal 1):
-
Replace the medium with fresh complete DMEM.
-
Prime the cells with Lipopolysaccharide (LPS) at a final concentration of 500 ng/mL for 4 hours at 37°C.[11]
-
-
Inhibition with this compound:
-
After priming, remove the LPS-containing medium.
-
Add fresh serum-free medium containing various concentrations of this compound or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.[12]
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants and centrifuge at 300 x g for 5 minutes to pellet any detached cells.
-
Lyse the remaining adherent cells in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis of pro-IL-1β and NLRP3 expression.
-
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Analyze the cell lysates by Western blot for cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) in the supernatant, and pro-caspase-1, pro-IL-1β, and NLRP3 in the cell lysates.[2][16]
-
B. Protocol: Western Blot for STAT3 Phosphorylation
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat with this compound or vehicle control for the desired time.
-
Stimulate with a known STAT3 activator (e.g., IL-6 at 100 ng/mL for 30 minutes).[10]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.[6]
-
V. Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits the NLRP3 inflammasome assembly.
Caption: this compound inhibits STAT3 phosphorylation.
Experimental Workflow
Caption: General workflow for identifying off-target effects.
References
- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cucurbitacins: elucidation of their interactions with the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Bryodulcosigenin HPLC Separation
Welcome to the technical support center for the HPLC separation of Bryodulcosigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical and preparative work.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: While specific methods for this compound are not widely published, a good starting point can be derived from methods used for similar cucurbitane-type triterpenoids and other cardiac glycosides. A reversed-phase HPLC method is generally recommended.[1]
Recommended Starting Parameters:
-
Column: C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (A) and an organic solvent like acetonitrile or methanol (B).
-
Detector: UV detector, monitoring at approximately 220 nm.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can arise from several factors.[3] For a compound like this compound, which may have polar functional groups, interactions with the stationary phase are a primary suspect.
Common Causes and Solutions for Peak Tailing:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.[4][5]
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[6][7]
-
Solution: Reduce the injection volume or dilute the sample.[6]
-
-
Contamination: Buildup of matrix components on the column can lead to peak shape distortion.[8]
Q3: I am observing poor resolution between my this compound peak and an impurity. How can I improve the separation?
A3: Poor resolution, where peaks overlap, can compromise the accuracy of quantification.[9] Several parameters can be adjusted to enhance separation.
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition: Adjusting the ratio of your aqueous and organic solvents can significantly impact selectivity.[9]
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
-
Adjust pH: For ionizable compounds, small changes in mobile phase pH can affect retention and improve separation.[9][11]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles increases the number of theoretical plates, leading to better separation.[5][11]
Q4: My baseline is noisy or drifting. What could be the cause?
A4: A stable baseline is crucial for accurate integration and quantification. Baseline issues can stem from the mobile phase, the detector, or the HPLC system itself.
Common Causes of Baseline Noise and Drift:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved air in the mobile phase can cause baseline noise. Ensure your solvents are properly degassed.[10]
-
Impure Solvents: Use high-purity, HPLC-grade solvents to avoid baseline drift caused by impurities.[9]
-
Insufficient Mixing: If using a gradient, ensure the solvents are being mixed properly.[10]
-
-
Detector Issues:
-
System Leaks: Check for any leaks in the system, as these can cause pressure fluctuations and baseline instability.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Column Overload | Decrease injection volume or dilute the sample.[3][6] |
| Secondary Silanol Interactions | Lower mobile phase pH to ~3, use an end-capped column, or add a competing base like triethylamine to the mobile phase.[4][5][6] | |
| Column Contamination/Degradation | Flush the column with a strong solvent or replace the column if it's old.[6][9] | |
| Extra-column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector.[4][6] | |
| Inappropriate Injection Solvent | Dissolve the sample in the initial mobile phase if possible.[10] |
Guide 2: Improving Poor Resolution
This guide outlines steps to enhance the separation between this compound and co-eluting peaks.
Logical Flow for Improving Resolution
Caption: A diagram showing parallel strategies for improving HPLC resolution.
| Parameter | Action to Improve Resolution | Rationale |
| Mobile Phase Strength | Decrease the percentage of the organic solvent. | Increases retention time, providing more opportunity for separation.[11] |
| Gradient Slope | Make the gradient shallower. | Enhances the separation of closely eluting compounds.[10][11] |
| Mobile Phase pH | Adjust the pH if this compound or impurities are ionizable. | Can significantly alter the selectivity between compounds.[9][11] |
| Column Efficiency | Use a longer column or a column with smaller particle size. | Increases the number of theoretical plates, leading to sharper peaks and better separation.[5][11] |
| Temperature | Optimize the column temperature. | Can affect selectivity and viscosity of the mobile phase.[9][12] |
| Flow Rate | Decrease the flow rate. | Often improves separation efficiency, but at the cost of longer analysis time.[12] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust analytical method for this compound.
Workflow for HPLC Method Development
Caption: A standard workflow for an HPLC experiment.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare working standards by diluting the stock solution.
-
For unknown samples, perform an extraction and dissolve the extract in the mobile phase.
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.[9]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Degas both mobile phases using an ultrasonic bath or an online degasser.[10]
-
-
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 220 nm.
-
Gradient Program:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standards, followed by the samples.
-
After the sequence is complete, flush the column with a high percentage of organic solvent and then store it in an appropriate solvent (e.g., 80% methanol or acetonitrile).
-
Disclaimer: The information provided in this technical support center is intended as a general guide. Specific experimental conditions for the HPLC separation of this compound may need to be optimized based on the sample matrix, purity requirements, and the specific instrumentation used.
References
- 1. scribd.com [scribd.com]
- 2. academic.oup.com [academic.oup.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. support.waters.com [support.waters.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Bryodulcosigenin In Vitro Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryodulcosigenin in vitro. The information provided aims to address common challenges related to the compound's aggregation and solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a cucurbitane-type triterpenoid with demonstrated anti-inflammatory properties.[1] Like many poorly soluble compounds, it has a tendency to aggregate in aqueous solutions, such as cell culture media. This aggregation can lead to inaccurate experimental results by reducing the effective concentration of the monomeric, active compound and potentially causing cellular stress or toxicity unrelated to its specific biological activity.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A leading supplier reports a solubility of up to 100 mg/mL (210.65 mM) in DMSO with the aid of ultrasonication.[2] It is crucial to use newly opened, anhydrous DMSO to minimize hygroscopicity, which can significantly impact solubility.[2]
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds dissolved in DMSO. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically between 0.1% and 0.5%, as higher concentrations can be toxic to cells.[3]
-
Working Solution Preparation: Instead of adding the high-concentration DMSO stock directly to the full volume of media, first prepare an intermediate dilution in a smaller volume of media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final culture volume.
-
Vortexing/Mixing: When adding the this compound solution to the medium, vortex or gently pipette up and down immediately to ensure rapid and uniform dispersion.
-
Temperature: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Q4: Are there any alternative formulation strategies to improve the solubility of this compound in vitro?
A4: Yes, several formulation strategies can be employed for poorly soluble drugs that may be applicable to this compound:
-
Co-solvents: While DMSO is the primary solvent, other water-miscible organic co-solvents can be explored in combination, though their compatibility with the specific cell line must be verified.
-
Cyclodextrins: Encapsulating the compound in cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance its aqueous solubility. A suggested formulation for in vivo studies involves a 10% DMSO and 90% (20% SBE-β-CD in saline) solution.[2] This approach could be adapted for in vitro use.
-
Serum in Media: The presence of serum (e.g., fetal bovine serum) in the cell culture medium can aid in solubilizing hydrophobic compounds through binding to proteins like albumin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Visible Precipitate in Stock Solution | Incomplete dissolution. | Use ultrasonication to aid dissolution in DMSO. Ensure the use of anhydrous DMSO.[2] |
| Supersaturation. | Prepare the stock solution at a slightly lower concentration than the maximum reported solubility. | |
| Cloudiness/Precipitation in Cell Culture Medium | Poor aqueous solubility. | Decrease the final working concentration of this compound. |
| High final DMSO concentration leading to insolubility. | Maintain the final DMSO concentration in the medium at or below 0.5%.[3] | |
| Inadequate mixing. | Add the compound to the medium with gentle but thorough mixing. | |
| Inconsistent Experimental Results | Aggregation leading to variable effective concentrations. | Prepare fresh working solutions for each experiment. Visually inspect for any precipitation before use. |
| Degradation of the compound. | Store the DMSO stock solution at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles. | |
| Unexpected Cellular Toxicity | Cytotoxicity from high DMSO concentrations. | Perform a DMSO toxicity control experiment with your specific cell line to determine the maximum tolerated concentration. |
| Non-specific effects of compound aggregates. | Filter the final working solution through a 0.22 µm syringe filter before adding to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Stock Solution Preparation (100 mM):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
-
Working Solution Preparation (for a final concentration of 10 µM in 1 mL of medium):
-
Thaw a fresh aliquot of the 100 mM this compound stock solution.
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 99 µL of sterile PBS or cell culture medium to get a 1 mM solution. Vortex gently.
-
Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium to achieve the final concentration of 10 µM.
-
Mix immediately by gentle inversion or pipetting. The final DMSO concentration will be 0.1%.
-
Protocol 2: In Vitro Anti-Inflammatory Assay using TNFα-Stimulated NCM460 Cells
This protocol is based on in vitro models used to study the anti-inflammatory effects of this compound.[1]
Materials:
-
NCM460 human normal colon mucosal epithelial cells
-
Complete cell culture medium (as recommended by the cell line supplier)
-
Recombinant human Tumor Necrosis Factor-alpha (TNFα)
-
This compound working solutions
-
Reagents for downstream analysis (e.g., ELISA kits for IL-6 or IL-8, reagents for Western blotting of p-STAT3 and NLRP3)
Procedure:
-
Cell Seeding: Seed NCM460 cells in appropriate culture plates (e.g., 24-well or 6-well plates) at a density that will result in 80-90% confluency at the time of treatment.
-
Cell Treatment:
-
Once the cells are confluent, replace the old medium with fresh, pre-warmed medium.
-
Add the desired final concentrations of this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNFα (e.g., 10 ng/mL, the optimal concentration should be determined empirically) to induce an inflammatory response. Include a non-stimulated control.
-
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for the inflammatory response and the effect of this compound.
-
Downstream Analysis:
-
Collect the cell culture supernatants to measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) by ELISA.
-
Lyse the cells to extract proteins for Western blot analysis to assess the phosphorylation of STAT3 and the expression of NLRP3 inflammasome components.
-
Visualizations
References
Technical Support Center: Managing Autofluorescence in Assays Involving Bryodulcosigenin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, troubleshooting, and controlling for autofluorescence when conducting fluorescence-based assays, with a special consideration for experiments involving novel compounds such as Bryodulcosigenin. While the specific fluorescent properties of this compound are not extensively documented, this guide offers a robust framework for mitigating autofluorescence that may originate from the compound itself, the biological sample, or experimental reagents.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what are its common sources in biological assays?
Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can interfere with the detection of specific fluorescent signals in an assay.[1][2] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as collagen, elastin, riboflavin, NADH, and lipofuscin.[1][2][3] Additionally, experimental procedures can introduce autofluorescence; for instance, aldehyde-based fixatives like formalin and glutaraldehyde are known to generate fluorescent artifacts.[1][3] Components of cell culture media, such as phenol red and fetal bovine serum (FBS), can also contribute to background fluorescence.[4][5]
Q2: How can I determine if my experiment is affected by autofluorescence?
The most straightforward method to assess autofluorescence is to prepare an unstained control sample.[1][5] This control should undergo all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but without the addition of any fluorescent labels or antibodies.[1][5] If you observe a fluorescent signal in this unstained sample when viewed with the same instrument settings as your stained samples, it indicates the presence of autofluorescence.[5] This initial assessment is a critical first step in addressing the problem.[1]
Q3: What are the primary strategies to minimize or eliminate autofluorescence?
There are several strategies to combat autofluorescence, which can be broadly categorized as follows:
-
Sample Preparation and Protocol Optimization: This includes changing the fixation method from aldehyde-based fixatives to organic solvents like ice-cold methanol or ethanol, and minimizing fixation time.[1][6] For tissue samples, perfusion with PBS before fixation can help remove red blood cells, which are a source of heme-related autofluorescence.[3][6]
-
Fluorophore Selection: A common and effective tactic is to use fluorophores that emit in the red to far-red region of the spectrum (620–750 nm), as endogenous autofluorescence is typically strongest in the blue-green spectrum (350–550 nm).[1][2] Selecting brighter fluorophores can also help to increase the signal-to-background ratio.[1]
-
Quenching: Various chemical reagents can be used to quench, or diminish, autofluorescence. Commercial kits like TrueVIEW™ and TrueBlack™ are available, as well as compounds like Sudan Black B, which is particularly effective against lipofuscin-related autofluorescence.[7][8][9]
-
Spectral Unmixing and Image Processing: Advanced microscopy and flow cytometry systems can distinguish the spectral signature of your specific fluorophore from the broad spectrum of autofluorescence.[10] This technique, known as spectral unmixing, computationally separates and removes the autofluorescence signal from the final data.[10]
Q4: How does the choice of fixative impact autofluorescence levels?
Aldehyde-based fixatives, such as formaldehyde, paraformaldehyde, and especially glutaraldehyde, can induce autofluorescence by reacting with amines in proteins to form fluorescent Schiff bases.[3][6][11] The extent of this induced fluorescence is generally proportional to the concentration of the aldehyde and the duration of fixation.[3][6] To minimize this, it is recommended to use the lowest effective concentration and the shortest fixation time necessary.[3] Alternatively, switching to non-cross-linking fixatives like chilled methanol or ethanol can significantly reduce this type of autofluorescence.[1][11]
Q5: Can my cell culture medium contribute to background fluorescence?
Yes, standard cell culture media can be a significant source of background fluorescence.[4] Phenol red, a common pH indicator in media, is highly fluorescent when excited around 440 nm.[4] Additionally, fetal bovine serum (FBS) and other supplements contain proteins and small molecules that are naturally fluorescent.[4][5] For live-cell imaging, it is advisable to switch to a phenol red-free medium or an optically clear buffered saline solution before imaging to reduce background noise.[4][12]
Troubleshooting Guides
Guide 1: High Background in Fluorescence Microscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in unstained control samples. | Endogenous Autofluorescence: Presence of molecules like collagen, elastin, NADH, or lipofuscin in the sample.[1][6] | - Select appropriate fluorophores: Use dyes that emit in the far-red or near-infrared spectrum to avoid the typical blue-green autofluorescence.[1][6]- Use a quenching agent: Treat samples with reagents like Sudan Black B for lipofuscin or a commercial quencher like TrueVIEW™.[7][9]- Photobleaching: Intentionally expose the sample to high-intensity light before labeling to bleach the autofluorescent molecules.[4] |
| Fixation-Induced Autofluorescence: Use of aldehyde-based fixatives (e.g., formalin, glutaraldehyde).[3][11] | - Change fixation method: Switch to ice-cold methanol or ethanol.[1]- Reduce fixation time: Fix for the minimum time required for adequate preservation.[3][6]- Chemical treatment: After fixation, treat with sodium borohydride to reduce aldehyde-induced fluorescence.[1] | |
| High background in stained samples, but low in unstained controls. | Non-specific Antibody Binding: Primary or secondary antibodies are binding to unintended targets. | - Optimize antibody concentration: Titrate antibodies to find the lowest concentration that gives a good specific signal.[13][14]- Improve blocking: Use an appropriate blocking buffer (e.g., serum from the same species as the secondary antibody).- Increase wash stringency: Increase the number and duration of wash steps and consider adding a mild detergent like Tween-20 to the wash buffer.[14] |
| Media Components: Residual culture medium components are causing fluorescence. | - Thorough washing: Ensure samples are thoroughly washed with PBS before staining.[15]- Use imaging buffer: For live-cell imaging, replace culture medium with a phenol red-free, low-fluorescence imaging buffer.[4][12] |
Guide 2: High Background in Flow Cytometry
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, high signal in the negative (unstained) population. | Cellular Autofluorescence: Certain cell types (e.g., larger, more granular cells) have higher intrinsic autofluorescence.[2][16] | - Use brighter, far-red fluorophores: Select bright dyes like PE or APC and their tandems that emit at longer wavelengths (>600 nm) where autofluorescence is lower.[1][16]- Include a "dump" channel: Use one channel to measure autofluorescence and computationally subtract it from other channels.- Spectral Unmixing: If using a spectral cytometer, treat the autofluorescence signal as a distinct "color" and unmix it from your true signals.[10][17] |
| Presence of Dead Cells: Dead cells are often more autofluorescent and can bind antibodies non-specifically.[18] | - Use a viability dye: Include a live/dead stain in your panel to gate out dead cells during analysis.[18]- Improve sample preparation: Keep samples on ice and handle them gently to maintain cell viability.[18] | |
| High background across all samples, including stained ones. | Buffer/Media Contamination: Fetal calf serum (FCS) or other buffer components are fluorescent. | - Reduce FCS concentration: Titrate the amount of FCS in the staining buffer to the minimum required for blocking.[1]- Wash cells properly: Ensure cells are washed sufficiently to remove residual culture medium before staining. |
Experimental Protocols
Protocol 1: Assessment of Autofluorescence Using an Unstained Control
This protocol outlines the essential steps to determine the level of autofluorescence in your specific samples.
-
Sample Preparation: Prepare your cells or tissue sections as you would for your main experiment. This includes all steps such as cell culture, tissue sectioning, and mounting on slides.
-
Fixation and Permeabilization: Apply the same fixation and permeabilization protocol that you intend to use for your stained samples. For example, fix with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Incubate the sample with your standard blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for the usual duration.
-
Omission of Fluorescent Labels: Instead of adding primary and secondary antibodies or a fluorescent dye, incubate the sample in the antibody dilution buffer or PBS alone. This is the critical step that makes it an unstained control.[1]
-
Washing and Mounting: Perform all subsequent washing steps and mount the sample using the same mounting medium as your experimental samples.
-
Imaging: Image the unstained control using the exact same instrument settings (e.g., laser power, gain, exposure time, filter sets) that you will use for your fully stained samples. The fluorescence detected in this sample represents the autofluorescence background.[5]
Protocol 2: General Protocol for Chemical Quenching with Sudan Black B
This protocol provides a method for reducing lipofuscin-associated autofluorescence in fixed tissue sections.
-
Reagent Preparation: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours and then filter it to remove any undissolved particles.[9]
-
Sample Staining: Perform your standard immunofluorescence staining protocol, including primary and secondary antibody incubations.
-
Post-Staining Quenching: After the final wash step of your staining protocol, incubate the tissue sections with the Sudan Black B solution for 10-15 minutes at room temperature.[9]
-
Washing: Rinse the sections thoroughly with PBS to remove excess Sudan Black B. It is crucial to avoid detergents in these wash steps as they can remove the quencher.[9]
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and proceed with imaging. Note: Sudan Black B can introduce some background in the far-red channel, which should be considered when designing multicolor experiments.[6] For quenching non-lipofuscin autofluorescence, commercial kits like TrueVIEW™ often provide a simpler and more effective solution.[19]
Data Presentation
When reporting results from assays where autofluorescence is a concern, it is crucial to present data that demonstrates the effectiveness of your control measures.
Table 1: Example Data on Signal-to-Noise Ratio Improvement
This table illustrates how to present quantitative data showing the improvement in signal-to-noise (S/N) ratio after applying an autofluorescence correction method.
| Target | Condition | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (S/N) |
| Protein X | No Correction | 1500 | 800 | 1.88 |
| With Quenching Agent | 1450 | 250 | 5.80 | |
| With Spectral Unmixing | 1480 | 150 | 9.87 | |
| Negative Control | No Correction | 850 | 800 | 1.06 |
| With Quenching Agent | 260 | 250 | 1.04 | |
| With Spectral Unmixing | 160 | 150 | 1.07 |
Visualizations
Experimental and Logical Workflows
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. biotium.com [biotium.com]
- 8. zellbio.eu [zellbio.eu]
- 9. Autofluorescence Quenching | Visikol [visikol.com]
- 10. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. biotium.com [biotium.com]
- 14. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. biotech.ufl.edu [biotech.ufl.edu]
- 17. agilent.com [agilent.com]
- 18. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 19. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
Validation & Comparative
Validating the Anti-Inflammatory Effects of Bryodulcosigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Bryodulcosigenin (BDG), a natural cucurbitane-type triterpenoid, with two standard anti-inflammatory drugs, Dexamethasone and Indomethacin. The information is compiled from preclinical studies to offer an objective overview of their respective mechanisms of action and efficacy in relevant experimental models.
Executive Summary
This compound has demonstrated marked anti-inflammatory effects, particularly in the context of intestinal inflammation. A key study has shown its potential in a murine model of ulcerative colitis by suppressing the NLRP3 inflammasome and protecting the intestinal epithelial barrier. While direct quantitative comparisons with established drugs like Dexamethasone and Indomethacin are limited in the current literature, this guide consolidates available data to facilitate an informed assessment of this compound's potential as a novel anti-inflammatory agent.
Comparative Data on Anti-Inflammatory Effects
The following table summarizes the available quantitative and qualitative data on the anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin. It is important to note that the data is sourced from different studies and experimental conditions, which should be considered when making comparisons.
| Feature | This compound | Dexamethasone | Indomethacin |
| Target/Assay | Observed Effect | Observed Effect (IC50 / Concentration) | Observed Effect (IC50 / Concentration) |
| NLRP3 Inflammasome | Suppressed activation in DSS-induced colitis in mice[1] | Inhibits NLRP3 inflammasome activation[2][3][4] | Inhibits NLRP3 inflammasome pathway in pancreatic acinar cells[5] |
| Tight Junction Proteins | Reversed TNF-α-induced degradation of occludin and ZO-1 in NCM460 cells[1] | Increases expression of ZO-1 and occludin[6][7] | Reduces expression of occludin in MKN-28 cells (at 500 µM)[7][8] |
| Pro-inflammatory Cytokines | Not yet quantified | Reduces TNF-α, IL-1β, IL-6 | Potent inhibitor of prostaglandin synthesis |
| COX-2 Inhibition | Not yet quantified | Indirectly affects prostaglandin synthesis | Potent inhibitor (IC50 values in µM range)[9][10] |
| Nitric Oxide Synthase (iNOS) | Not yet quantified | Modulates iNOS expression | Can inhibit iNOS activity[11][12] |
Key Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are mediated through distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: Mechanism of this compound in mitigating intestinal inflammation.
Caption: Dexamethasone's genomic mechanism of anti-inflammatory action.
Caption: Indomethacin's primary mechanism via COX enzyme inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DSS-Induced Colitis in Mice
This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.
-
Objective: To induce colitis in mice that mimics human ulcerative colitis.
-
Procedure:
-
House C57BL/6 mice under specific pathogen-free conditions.
-
Administer 2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days for acute colitis, or cyclical administration for chronic colitis).
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experimental period, sacrifice the mice and collect the colon.
-
Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and biochemical assays (e.g., myeloperoxidase activity, cytokine levels).
-
-
Endpoints:
-
Disease Activity Index (DAI) score.
-
Colon length.
-
Histological score of colonic damage.
-
Myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colonic tissue.
-
In Vitro Intestinal Barrier Model
This assay assesses the integrity of the intestinal epithelial barrier and the effect of compounds on its function.
-
Objective: To evaluate the effect of a test compound on the integrity of an intestinal epithelial cell monolayer.
-
Cell Line: Caco-2 or NCM460 human colon epithelial cells.
-
Procedure:
-
Seed cells on a permeable support (e.g., Transwell® inserts) and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Induce barrier dysfunction by treating the cells with an inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL).
-
Co-treat the cells with the test compound (e.g., this compound) at various concentrations.
-
Measure TEER at different time points to assess the integrity of the tight junctions.
-
Perform a paracellular permeability assay by adding a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) to the apical side and measuring its flux to the basolateral side.
-
Lyse the cells to perform Western blot analysis for tight junction proteins (e.g., occludin, ZO-1, claudin-1).
-
-
Endpoints:
-
Transepithelial Electrical Resistance (TEER) values.
-
Paracellular flux of FITC-dextran.
-
Expression levels of tight junction proteins.
-
NLRP3 Inflammasome Activation Assay
This assay is used to determine if a compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.
-
Objective: To measure the effect of a test compound on the activation of the NLRP3 inflammasome in macrophages.
-
Cell Line: Bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cells.
-
Procedure:
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Pre-treat the cells with the test compound for a specified time (e.g., 1 hour).
-
Activate the NLRP3 inflammasome with a second stimulus, such as ATP (e.g., 5 mM for 30 minutes) or nigericin (e.g., 10 µM for 1 hour).
-
Collect the cell culture supernatant to measure the levels of secreted IL-1β and IL-18 by ELISA.
-
Lyse the cells to perform Western blot analysis for the cleaved (active) form of caspase-1 (p20 subunit) and NLRP3 protein expression.
-
-
Endpoints:
-
Concentration of IL-1β and IL-18 in the supernatant.
-
Protein levels of cleaved caspase-1 and NLRP3.
-
Conclusion
This compound emerges as a promising natural compound with significant anti-inflammatory properties, particularly in the context of intestinal inflammation. Its ability to suppress the NLRP3 inflammasome and protect the intestinal epithelial barrier highlights its potential as a therapeutic agent for inflammatory bowel disease. However, the lack of direct comparative studies with standard anti-inflammatory drugs necessitates further research to fully elucidate its clinical potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations to quantitatively assess the efficacy of this compound in comparison to established therapies.
References
- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can NLRP3 inhibitors improve on dexamethasone for the treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can NLRP3 inhibitors improve on dexamethasone for the treatment of COVID-19? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indomethacin inhabits the NLRP3 inflammasome pathway and protects severe acute pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone disrupts intercellular junction formation and cytoskeleton organization in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indomethacin induces increase in gastric epithelial tight junction permeability via redistribution of occludin and activation of p38 MAPK in MKN-28 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Bryodulcosigenin and Other Cucurbitacins in Colitis: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Bryodulcosigenin and other notable cucurbitacins—Cucurbitacin B, Cucurbitacin E, Cucurbitacin IIa, and Cucurbitacin IIb—in the context of experimental colitis. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Efficacy of Cucurbitacins in Experimental Colitis
The therapeutic potential of various cucurbitacins has been evaluated in dextran sulfate sodium (DSS)-induced colitis models, a common preclinical model for inflammatory bowel disease. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their efficacy.
Table 1: Comparison of Therapeutic Efficacy in DSS-Induced Colitis Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| This compound | C57BL/6 Mice | 10 mg/kg/day, oral gavage | Improved colon length, reduced Disease Activity Index (DAI), and alleviated histopathological damage.[1][2][3] | [1][2][3] |
| Cucurbitacin B | C57BL/6 Mice | 1 and 2 mg/kg, twice daily, oral gavage | Reduced weight loss, improved DAI scores, and restored colon length. Suppressed pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[4] | [4] |
| Cucurbitacin E | C57BL/6j Mice | 10 mg/kg/day, oral gavage | Alleviated body weight loss, prevented decrease in colon length and weight, and significantly decreased DAI.[5] | [5] |
| Cucurbitacin IIa | Sprague Dawley Rats | 50 mg/kg/day, oral gavage | Alleviated decreases in body weight, colon weight, and length. Reduced expression of TNF-α and IL-1β.[6] | [6] |
| Cucurbitacin IIa | C57BL/6J Mice | 30, 60, 120 mg/kg/day, intragastric | Increased body weight and colon length, reduced DAI and MPO activity.[7][8] | [7][8] |
| Cucurbitacin IIb | C57BL/6 Mice | Not specified | Alleviated body weight loss, reduced DAI, and decreased MPO and eosinophil peroxidase (EPO) content. |
Table 2: Effects on Inflammatory Markers
| Compound | Key Inflammatory Markers Modulated | Mechanism of Action | Reference |
| This compound | Suppressed activation of the NLRP3 inflammasome.[1][2][3] | Inhibition of NLRP3 inflammasome pathway.[9] | [1][2][3][9] |
| Cucurbitacin B | Decreased TNF-α, IL-1β, and IL-6 levels.[4] | Inhibition of JAK2/STAT3 and NF-κB signaling pathways.[4] | [4] |
| Cucurbitacin E | Decreased expression of inflammatory cytokines.[5] | Modulation of NF-κB and TNF signaling pathways.[10][11] | [5][10][11] |
| Cucurbitacin IIa | Reduced relative expression of TNF-α and IL-1β genes.[6] | Inhibition of PERK/ATF4/CHOP signaling pathway.[8][12][13] | [6][8][12][13] |
| Cucurbitacin IIb | Mitigated accumulation of pro-inflammatory cytokines IL-6 and IL-1β. | Reduced phosphorylation of NF-κB protein. |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to induce and evaluate colitis, and to test the efficacy of the respective cucurbitacins.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
A widely used model for inducing acute and chronic colitis that mimics aspects of human ulcerative colitis.
-
Induction:
-
This compound Study: A chronic model was established by treating C57BL/6 mice with 2.5% DSS in their drinking water for 64 days.[1][2][3]
-
Cucurbitacin B Study: C57BL/6 mice received 3% (w/v) DSS in their drinking water for 7 days.[4]
-
Cucurbitacin E Study: C57BL/6j mice were given 2.5% (wt/vol) DSS in their drinking water for 7 days, followed by a 7-day recovery period with regular water.[10]
-
Cucurbitacin IIa Study (Rats): Sprague Dawley rats were administered 3.0% (w/v) DSS in their drinking water for 7 days.[6]
-
Cucurbitacin IIa Study (Mice): C57BL/6J mice were given 3% DSS solution for 7 days.[7][8]
-
-
Drug Administration:
-
Cucurbitacin B: 1 mg/kg and 2 mg/kg administered orally twice daily for 7 days.[4]
-
Cucurbitacin E: 10 mg/kg body weight administered by oral gavage once a day for 14 days.[10]
-
Cucurbitacin IIa (Rats): 50 mg/kg body weight administered orally daily for 14 days.[6]
-
Cucurbitacin IIa (Mice): 30, 60, and 120 mg/kg administered by intragastric administration from days 1 to 10.[7][8][12]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.[4]
-
Colon Length: Measured as an indicator of inflammation and edema.[4]
-
Histological Analysis: Colon tissues were stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Activity: Measured as a marker of neutrophil infiltration in the colon.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue were quantified using ELISA.[4]
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and other cucurbitacins are mediated through the modulation of key signaling pathways involved in the pathogenesis of colitis.
This compound: Inhibition of the NLRP3 Inflammasome
This compound has been shown to exert its anti-colitic effects by suppressing the activation of the NLRP3 inflammasome.[1][2][3] This multi-protein complex plays a crucial role in the innate immune response by triggering the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Other Cucurbitacins: Modulation of NF-κB and TNF Signaling
Cucurbitacins B and E have been reported to mitigate colitis by targeting the NF-κB and TNF signaling pathways.[4][10][11] These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Caption: Cucurbitacins B and E inhibit the NF-κB signaling pathway.
Experimental Workflow Overview
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of cucurbitacins in a DSS-induced colitis model.
Caption: General experimental workflow for DSS-induced colitis studies.
Conclusion
This compound and other cucurbitacins demonstrate significant therapeutic potential in preclinical models of colitis. This compound appears to act primarily through the inhibition of the NLRP3 inflammasome, while other cucurbitacins, such as B and E, modulate the NF-κB and TNF signaling pathways. The quantitative data presented in this guide highlights the comparable efficacy of these compounds in alleviating the clinical and pathological features of colitis. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential for clinical translation in the treatment of inflammatory bowel disease.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin B alleviates DSS-induced ulcerative colitis by improving gut microbiota disorder in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin E Alleviates Colonic Barrier Function Impairment and Inflammation Response and Improves Microbial Composition on Experimental Colitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin IIa Alleviates Colitis via Promoting the Release of Host-Derived Extracellular Vesicles Encapsulating microRNA-30b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin IIa Ameliorates DSS-Induced Ulcerative Colitis via Enhancing Intestinal Barrier Function and Inhibiting PERK/ATF4/CHOP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin IIa Ameliorates DSS-Induced Ulcerative Colitis via Enhancing Intestinal Barrier Function and Inhibiting PERK/ATF4/CHOP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. turkjgastroenterol.org [turkjgastroenterol.org]
- 13. [PDF] Cucurbitacin IIa Ameliorates DSS-Induced Ulcerative Colitis via Enhancing Intestinal Barrier Function and Inhibiting PERK/ATF4/CHOP Signaling Pathway | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Bryodulcosigenin and Known NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This guide provides a comparative overview of Bryodulcosigenin, a natural triterpenoid with anti-inflammatory properties, and other well-characterized small molecule inhibitors of the NLRP3 inflammasome.
Introduction to this compound
This compound, a cucurbitane-type triterpenoid isolated from the roots of Bryonia dioica, has demonstrated significant anti-inflammatory effects. Recent studies have highlighted its potential to suppress the activation of the NLRP3 inflammasome. In a preclinical model of dextran sulfate sodium (DSS)-induced colitis in mice, oral administration of this compound was shown to ameliorate disease severity by inhibiting the activation of the NLRP3 inflammasome, thereby restoring the intestinal barrier.[1] While these in vivo findings are promising, quantitative in vitro data on the direct inhibitory potency of this compound on the NLRP3 inflammasome is not yet available in the public domain.
Established NLRP3 Inhibitors: A Quantitative Comparison
Several small molecule inhibitors targeting the NLRP3 inflammasome have been developed and characterized extensively. These compounds offer valuable benchmarks for assessing the potential of novel inhibitors like this compound. The table below summarizes the inhibitory potency of some of the most well-known NLRP3 inhibitors.
| Inhibitor | Target | IC50 (IL-1β Release) | Cell Type | Mechanism of Action |
| MCC950 | NLRP3 | ~7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity and preventing conformational change and oligomerization. |
| Dapansutrile (OLT1177) | NLRP3 | ~1 µM | Human Monocytes | Inhibits NLRP3 ATPase activity, preventing inflammasome assembly and the interaction between NLRP3, ASC, and caspase-1. |
| Inzomelid | NLRP3 | Potent (specific IC50 not publicly disclosed) | N/A | A brain-penetrant inhibitor of the NLRP3 inflammasome. |
Signaling Pathways and Experimental Workflows
To understand the context of NLRP3 inhibition, it is crucial to visualize the signaling pathway and the experimental workflows used to assess inhibitor efficacy.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for NLRP3 Inhibitor Evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NLRP3 inflammasome inhibitors.
This assay is a cornerstone for quantifying the inhibitory effect of a compound on NLRP3 inflammasome activation by measuring the downstream cytokine release.
a. Cell Culture and Priming:
-
Plate bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
b. Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
c. NLRP3 Activation:
-
Stimulate the cells with an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
d. Quantification of IL-1β:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The IC50 value is determined by plotting the IL-1β concentration against the inhibitor concentration and fitting the data to a dose-response curve.
This assay visualizes the formation of the ASC speck, a key step in inflammasome assembly, and assesses the ability of an inhibitor to block this process.
a. Cell Treatment:
-
Seed BMDMs or THP-1 cells in a 6-well plate.
-
Prime the cells with LPS (1 µg/mL) for 3-4 hours.
-
Treat with the inhibitor for 1 hour, followed by stimulation with an NLRP3 activator (e.g., Nigericin, 10 µM) for 1-2 hours.
b. Cell Lysis and Cross-linking:
-
Pellet the cells and lyse them in a buffer containing a mild detergent (e.g., Triton X-100).
-
Pellet the insoluble fraction, which contains the ASC specks.
-
Resuspend the pellet and cross-link the ASC oligomers using a cross-linking agent like disuccinimidyl suberate (DSS).
c. Western Blot Analysis:
-
Separate the cross-linked proteins by SDS-PAGE on a gradient gel.
-
Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody.
-
Visualize the ASC monomers, dimers, and high-molecular-weight oligomers. A reduction in the oligomeric bands in the presence of the inhibitor indicates its efficacy.
This assay directly measures the enzymatic activity of caspase-1, the effector enzyme of the NLRP3 inflammasome.
a. Cell Treatment and Lysis:
-
Treat primed cells with the inhibitor and NLRP3 activator as described above.
-
Lyse the cells to release the cellular contents, including active caspase-1.
b. Activity Measurement:
-
Use a commercially available caspase-1 activity assay kit, which typically contains a specific caspase-1 substrate conjugated to a fluorophore or a chromophore (e.g., YVAD-AFC or YVAD-pNA).
-
Incubate the cell lysate with the substrate.
-
Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the caspase-1 activity.
-
Compare the activity in inhibitor-treated samples to untreated controls to determine the percentage of inhibition.
Conclusion
This compound presents an interesting natural compound with the potential to modulate the NLRP3 inflammasome, as suggested by in vivo studies. However, to fully understand its therapeutic potential and mechanism of action, further in vitro studies are required to quantify its direct inhibitory effects on the NLRP3 inflammasome. A direct comparison with well-characterized inhibitors like MCC950 and Dapansutrile, which have nanomolar to low micromolar potency, will be crucial in determining the future direction of research and development for this compound as a potential therapeutic agent for NLRP3-driven diseases. The experimental protocols provided in this guide offer a standardized framework for such future investigations.
References
A Comparative Analysis of Bryodulcosigenin and Dexamethasone: In Vivo Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo anti-inflammatory efficacy of Bryodulcosigenin, a natural triterpenoid, and Dexamethasone, a potent synthetic glucocorticoid. This analysis is based on data from preclinical studies and aims to offer an objective overview to inform further research and drug development efforts.
Executive Summary
This compound and Dexamethasone both demonstrate significant anti-inflammatory properties in various in vivo models. This compound has shown notable efficacy in a dextran sulfate sodium (DSS)-induced colitis model, primarily through the inhibition of the NLRP3 inflammasome pathway. Dexamethasone, a widely used corticosteroid, exerts its potent anti-inflammatory effects through the glucocorticoid receptor, impacting multiple signaling pathways, including NF-κB and AP-1. While direct comparative studies are lacking, this guide synthesizes available data to draw parallels in their mechanisms and efficacy in distinct inflammatory contexts.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies evaluating the efficacy of this compound and Dexamethasone in different inflammatory models.
Table 1: In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice
| Parameter | Control (DSS) | This compound (10 mg/kg/day, oral) | Reference |
| Disease Activity Index (DAI) | Significantly elevated | Significantly improved | [1][2] |
| Colon Length | Significantly shortened | Significantly improved | [1][2] |
| Histopathological Damage | Severe | Alleviated | [1][2] |
Table 2: In Vivo Efficacy of Dexamethasone in Various Inflammatory Models
| Model | Parameter | Control | Dexamethasone | Efficacy | Reference |
| LPS-Induced Endotoxemia (Rats) | Plasma TNF-α | Elevated | 1 mg/kg, i.p. | Significantly attenuated | [3] |
| Plasma IL-1β | Elevated | 1 mg/kg, i.p. | Significantly attenuated | [3] | |
| Lung MPO Activity | Elevated | 1 mg/kg, i.p. | Significantly attenuated | [3] | |
| LPS-Challenged Mice | Survival Rate (Day 6) | 37.5% | 5 mg/kg, daily | 87.5% | [4] |
| Serum TNF-α | 408.83 ± 18.32 pg/mL | 134.41 ± 15.83 pg/mL | 72.03% inhibition | [4] | |
| Serum IL-6 | 91.27 ± 8.56 ng/mL | 22.08 ± 4.34 ng/mL | 75.81% inhibition | [4] | |
| Contact Hypersensitivity (Mice) | Ear Swelling | Pronounced | Topical application | Significantly attenuated | [5] |
| Carrageenan-Induced Pleurisy (Rats) | Pleural Exudate Volume | Increased | 0.25 mg/kg, p.o. | Inhibited | [6] |
| Inflammatory Cell Accumulation | Increased | 0.25 mg/kg, p.o. | Markedly inhibited | [6] |
Mechanisms of Action
This compound: Targeting the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by targeting the NLRP3 inflammasome, a key component of the innate immune system.[1][2] The activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to suppress the activation of the NLRP3 inflammasome, thereby reducing the production of these potent inflammatory mediators.[1][2] This targeted mechanism suggests its potential in treating inflammatory conditions where the NLRP3 inflammasome plays a central pathogenic role.
Figure 1: this compound's inhibitory action on the NLRP3 inflammasome pathway.
Dexamethasone: Broad Anti-inflammatory Effects via the Glucocorticoid Receptor
Dexamethasone, a synthetic glucocorticoid, functions by binding to the cytosolic Glucocorticoid Receptor (GR).[7] Upon binding, the GR-Dexamethasone complex translocates to the nucleus, where it modulates gene expression.[7] Its anti-inflammatory effects are mediated through two primary mechanisms:
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8][9] This interference prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Figure 2: Dexamethasone's mechanism of action via the Glucocorticoid Receptor.
Experimental Protocols
This compound: DSS-Induced Colitis Model
-
Induction of Colitis: Administration of 2.5% dextran sulfate sodium (DSS) in drinking water for a specified period (e.g., 7 days, followed by regular water).[1][2]
-
Treatment: this compound (10 mg/kg/day) administered orally.[1][2]
-
Assessment:
-
Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Measurement of colon length upon sacrifice.
-
Histopathological analysis of colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and crypt damage.
-
Western blot analysis of colon tissue to measure the expression of NLRP3 inflammasome components and apoptosis-related proteins.
-
Figure 3: Experimental workflow for evaluating this compound in DSS-induced colitis.
Dexamethasone: LPS-Induced Endotoxemia Model
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.[3][4]
-
Induction of Endotoxemia: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) (e.g., 4 mg/kg for rats, 10-30 mg/kg for mice).[3][4][10]
-
Treatment: Dexamethasone (e.g., 1 mg/kg, i.p. for rats; 0.5-5 mg/kg for mice) administered before or after LPS challenge.[3][4]
-
Assessment:
-
Monitoring of survival rates.
-
Collection of blood samples to measure plasma/serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Collection of lung and liver tissues for Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Western blot analysis of tissues to assess the expression of inflammatory mediators.
-
Figure 4: Experimental workflow for evaluating Dexamethasone in LPS-induced endotoxemia.
Conclusion
Both this compound and Dexamethasone demonstrate potent anti-inflammatory effects in vivo, albeit through distinct molecular mechanisms. This compound's targeted inhibition of the NLRP3 inflammasome presents a promising avenue for therapeutic intervention in inflammatory diseases where this pathway is a key driver. Dexamethasone's broad-spectrum anti-inflammatory action, mediated by the glucocorticoid receptor, has established its clinical utility but is also associated with a wider range of potential side effects. The data presented in this guide underscore the therapeutic potential of both compounds and highlight the need for further research, including head-to-head comparative studies, to fully elucidate their relative efficacy and safety profiles in specific inflammatory conditions.
References
- 1. An anti-inflammatory steroid inhibits tissue sensitization by IgE in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of combination of melatonin and dexamethasone on acute lung injury in a mice model of carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Comparison of the anti-inflammatory effects of dexamethasone, indomethacin and BW755C on carrageenin-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Potential Synergistic Alliance: Bryodulcosigenin and Mesalazine Combination Therapy in IBD Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of inflammatory bowel disease (IBD) treatment is continually evolving, with a growing interest in combination therapies that target multiple inflammatory pathways to enhance efficacy. While no direct studies have yet evaluated the combination of Bryodulcosigenin, a natural cucurbitane-type triterpenoid, and mesalazine (5-aminosalicylic acid), the mainstay treatment for mild to moderate ulcerative colitis, their distinct and potentially complementary mechanisms of action present a compelling case for their investigation as a synergistic therapeutic strategy. This guide provides a comparative overview of their individual efficacies in preclinical IBD models, proposes a hypothetical combination therapy protocol, and visualizes their mechanistic pathways.
Comparative Efficacy in DSS-Induced Colitis Models
The dextran sulfate sodium (DSS)-induced colitis model is a widely used preclinical model that mimics many of the pathological features of human ulcerative colitis. The following tables summarize the reported effects of this compound and mesalazine as monotherapies in this model.
Table 1: Effects of this compound and Mesalazine on Disease Activity Index (DAI) and Colon Length in DSS-Induced Colitis
| Treatment Group | Dosage | DAI Score (vs. DSS Control) | Colon Length (vs. DSS Control) | Reference |
| This compound | 10 mg/kg/day | Significantly Improved | Significantly Improved | [1] |
| Mesalazine | 50 mg/kg/day | Significantly Reduced | Significantly Increased | [2] |
Table 2: Effects of this compound and Mesalazine on Inflammatory Markers in DSS-Induced Colitis
| Treatment Group | Dosage | MPO Activity (vs. DSS Control) | TNF-α Levels (vs. DSS Control) | IL-6 Levels (vs. DSS Control) | IL-1β Levels (vs. DSS Control) | Reference |
| This compound | 10 mg/kg/day | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Mesalazine | 50 mg/kg/day | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | [2] |
Proposed Mechanisms of Action and Potential Synergy
This compound and mesalazine exert their anti-inflammatory effects through distinct molecular pathways, suggesting the potential for a synergistic or additive effect when used in combination.
This compound: This natural compound has been shown to potently inhibit the activation of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress or damage, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to a form of inflammatory cell death called pyroptosis. By suppressing NLRP3 activation, this compound can directly reduce the production of these key inflammatory mediators.
Mesalazine: The mechanism of action for mesalazine is multifaceted. It is known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response that controls the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[3] Additionally, mesalazine is an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties.
Hypothesized Synergy: A combination of this compound and mesalazine could offer a dual-pronged attack on IBD pathology. Mesalazine could broadly suppress the transcription of pro-inflammatory cytokines via NF-κB inhibition, while this compound could specifically block the post-translational activation and release of IL-1β and IL-18 through NLRP3 inflammasome inhibition. This complementary action could lead to a more profound and comprehensive suppression of the inflammatory cascade than either agent alone.
Visualizing the Pathways and Experimental Design
To facilitate a deeper understanding of the molecular mechanisms and a potential experimental approach, the following diagrams have been generated using Graphviz.
Hypothetical Experimental Protocol
This protocol outlines a potential preclinical study to evaluate the efficacy of this compound and mesalazine combination therapy in a DSS-induced colitis mouse model.
1. Animal Model and Colitis Induction:
-
Animals: 8-10 week old male C57BL/6 mice.
-
Acclimatization: 1 week under standard laboratory conditions.
-
Induction: Acute colitis will be induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.
2. Treatment Groups (n=8-10 mice per group):
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) orally.
-
Group 2 (DSS): DSS in drinking water + vehicle orally.
-
Group 3 (this compound): DSS in drinking water + this compound (10 mg/kg) orally.
-
Group 4 (Mesalazine): DSS in drinking water + Mesalazine (50 mg/kg) orally.
-
Group 5 (Combination): DSS in drinking water + this compound (10 mg/kg) and Mesalazine (50 mg/kg) orally.
3. Treatment Administration:
-
Oral gavage of respective treatments will commence on day 1 of DSS administration and continue daily for 7 days.
4. Monitoring and Outcome Measures:
-
Daily: Body weight, stool consistency, and presence of fecal occult blood will be recorded to calculate the Disease Activity Index (DAI).
-
Day 8 (Termination):
-
Mice will be euthanized.
-
Colon length will be measured from the cecum to the anus.
-
Distal colon tissue will be collected for:
-
Histopathological analysis: H&E staining to assess tissue damage and inflammation.
-
Myeloperoxidase (MPO) assay: To quantify neutrophil infiltration.
-
Cytokine analysis: ELISA or qPCR to measure the levels of TNF-α, IL-6, and IL-1β.
-
Western Blot analysis: To assess the expression of proteins involved in the NF-κB and NLRP3 inflammasome pathways.
-
-
5. Statistical Analysis:
-
Data will be expressed as mean ± SEM.
-
Statistical significance between groups will be determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
-
A p-value of <0.05 will be considered statistically significant.
Conclusion
The distinct and complementary anti-inflammatory mechanisms of this compound and mesalazine provide a strong rationale for investigating their potential as a combination therapy for IBD. This compound's targeted inhibition of the NLRP3 inflammasome, coupled with mesalazine's broad suppression of NF-κB signaling and activation of PPAR-γ, could lead to a more potent and comprehensive control of the inflammatory cascade. The proposed experimental protocol provides a framework for future preclinical studies to validate this hypothesis and pave the way for a novel therapeutic approach in IBD management. Further research is warranted to explore this promising combination.
References
- 1. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bryodulcosigenin's Bioactivity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activities of Bryodulcosigenin (BDG), a natural cucurbitane-type triterpenoid, in different cell lines. The primary focus is on its anti-inflammatory and anti-apoptotic effects. For comparative purposes, this guide also includes data on related cucurbitacins, Cucurbitacin B and Cucurbitacin E, which are well-studied for their potent anticancer properties. The information is compiled from peer-reviewed studies to ensure accuracy and reliability, with detailed experimental protocols and visual aids to support data interpretation.
Executive Summary
This compound, isolated from the roots of Bryonia dioica, has demonstrated significant anti-inflammatory and anti-apoptotic activities in non-cancerous intestinal and alveolar epithelial cell lines.[1][2] Its mechanism of action involves the suppression of the NLRP3 inflammasome and the protection of tight junction integrity. While direct studies on isolated this compound in cancer cell lines are limited, extracts from Bryonia dioica have shown cytotoxic and apoptotic effects against breast cancer and lymphoma cells.[3][4][5][6][7] In contrast, the related compounds Cucurbitacin B and Cucurbitacin E exhibit broad and potent cytotoxic activity against a range of cancer cell lines, primarily by inducing apoptosis and cell cycle arrest.[8][9][10][11][12] This guide presents a side-by-side comparison to highlight the differential activities of these related natural products.
Data Presentation: this compound and Comparative Compounds
The following tables summarize the observed biological activities and cytotoxicity of this compound and the comparative cucurbitacins in various cell lines.
Table 1: Biological Activity of this compound in Non-Cancerous Cell Lines
| Compound | Cell Line | Cell Type | Observed Activity | Key Findings |
| This compound | NCM460 | Human Colon Epithelial | Anti-inflammatory, Anti-apoptosis | Suppressed elevated apoptosis and reversed TNF-α-induced degradation of occludin and ZO-1.[1][2] |
| This compound | MLE-12 | Mouse Alveolar Epithelial | Attenuated Damage | Reduced damage in co-culture with inflamed NCM460 cells.[1][2] |
Table 2: Cytotoxic Activity of Bryonia dioica Extracts in Cancer Cell Lines
| Extract Source | Cell Line | Cell Type | Activity | IC50 Value |
| Bryonia dioica (aqueous extract) | MDA-MB-231 | Human Breast Cancer | Cytotoxic, Apoptotic, G2/M Arrest | Not specified, significant effect at 50 µg/ml[3][4] |
| Bryonia dioica (aqueous extract) | BL41 | Burkitt's Lymphoma | Cytotoxic, Apoptotic | ~15.63 µg/ml[5][7] |
| Bryonia dioica (methanolic extract) | MCF-7 | Human Breast Cancer | Cytotoxic | 185 µg/mL (without E2), 125 µg/mL (with E2)[6] |
Table 3: Comparative Cytotoxic Activity (IC50) of Cucurbitacin B and E in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value (µM) |
| Cucurbitacin B | MCF-7 | Human Breast Cancer | 12.0[13] |
| Cucurbitacin B | HepG2 | Human Liver Cancer | - |
| Cucurbitacin B | A549 | Human Lung Cancer | - |
| Cucurbitacin B | HCT116 | Human Colon Cancer | 0.5 - 7.8[7] |
| Cucurbitacin B | SW480 | Human Colon Cancer | 0.5 - 7.8[7] |
| Cucurbitacin E | HeLa | Human Cervical Cancer | 0.1[8] |
| Cucurbitacin E | HepG2 | Human Liver Cancer | 15.25[8] |
| Cucurbitacin E | TNBC cell lines | Triple Negative Breast Cancer | < 0.1[4][9] |
| Cucurbitacin E | Gastric cancer cell lines | Gastric Cancer | Potent antiproliferative activity[14][15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language script for use with Graphviz.
Signaling Pathway of this compound in Intestinal Epithelial Cells
References
- 1. Nicotine stimulates human lung cancer cell growth by inducing fibronectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]
- 3. Bryonia dioica aqueous extract induces apoptosis and G2/M cell cycle arrest in MDA‑MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends [mdpi.com]
- 10. phcogrev.com [phcogrev.com]
- 11. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cucurbitacin E - Wikipedia [en.wikipedia.org]
- 14. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Bryodulcosigenin and Sulfasalazine in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the natural triterpenoid Bryodulcosigenin and the established anti-inflammatory drug sulfasalazine. The information presented is based on available preclinical data, focusing on their respective mechanisms of action, efficacy in experimental models, and the signaling pathways they modulate. This comparison aims to inform researchers and drug development professionals on the current understanding of these two compounds and their potential as anti-inflammatory agents.
Executive Summary
This compound, a natural cucurbitane-type triterpenoid, has demonstrated anti-inflammatory properties in a preclinical model of ulcerative colitis. Its mechanism of action is primarily attributed to the inhibition of the NLRP3 inflammasome and apoptosis, leading to the restoration of the intestinal barrier. In contrast, sulfasalazine is a well-established disease-modifying antirheumatic drug (DMARD) with a long history of clinical use for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. It functions as a prodrug, being metabolized in the gut to its active moieties, 5-aminosalicylic acid (5-ASA) and sulfapyridine. Sulfasalazine and its metabolites exert their anti-inflammatory effects through multiple mechanisms, most notably the inhibition of the NF-κB signaling pathway.
Direct head-to-head comparative studies between this compound and sulfasalazine are not currently available in the scientific literature. Therefore, this guide presents a parallel comparison of their known biological activities based on independent studies. It is important to note that the volume of research and clinical data for sulfasalazine far exceeds that for this compound, which is a more novel compound in the early stages of investigation.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for this compound and sulfasalazine, providing a side-by-side look at their mechanisms and efficacy in preclinical models.
Table 1: In Vitro Activity
| Parameter | This compound | Sulfasalazine |
| Target Pathway | NLRP3 Inflammasome | NF-κB |
| Mechanism of Action | Inhibition of NLRP3 inflammasome activation and apoptosis.[1] | Inhibition of IκBα phosphorylation and degradation, preventing NF-κB nuclear translocation. |
| IC50 Value | Not Reported | ~0.625 mM for inhibition of κB-dependent transcription. |
Table 2: In Vivo Efficacy in Colitis Models
| Parameter | This compound (DSS-induced Colitis in Mice) | Sulfasalazine (Acetic Acid-induced Colitis in Rats) |
| Dosage | 10 mg/kg/day (oral)[1] | 250 mg/kg/day (oral) |
| Effects on Disease Activity | Significantly improved colon length and disease activity index; alleviated colonic histopathological damage.[1] | Significantly reduced colonic malondialdehyde (MDA) levels and normalized total antioxidant capacity (TAC) and superoxide dismutase (SOD) levels. |
| Effects on Inflammatory Markers | Suppressed activation of the NLRP3 inflammasome.[1] | Significantly decreased colonic levels of histamine, IL-1β, and IL-18. |
| Effects on Intestinal Barrier | Reversed TNF-α-induced degradation of tight junction proteins (occludin and ZO-1).[1] | Not Reported |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and sulfasalazine are visualized in the following diagrams, illustrating their points of intervention in key inflammatory signaling cascades.
This compound: Inhibition of the NLRP3 Inflammasome
This compound's anti-inflammatory effect in the context of colitis is linked to its ability to suppress the activation of the NLRP3 inflammasome.[1] This multi-protein complex is a key component of the innate immune system and, when activated by cellular stress or damage, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to inflammatory cell death (pyroptosis).
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Sulfasalazine: Inhibition of the NF-κB Pathway
Sulfasalazine's primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Caption: Sulfasalazine inhibits the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
DSS-Induced Colitis in Mice (this compound Study)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis: Mice are administered 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for a specified period (e.g., 7 days), followed by a period of regular water. This cycle can be repeated to induce chronic colitis.[1]
-
Treatment: this compound is administered orally (e.g., by gavage) at a dose of 10 mg/kg/day during the DSS treatment period.[1]
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Calculated based on daily monitoring of body weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histopathology: Colonic tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Western Blot Analysis: Protein expression of tight junction proteins (occludin, ZO-1) and markers of apoptosis and inflammasome activation (e.g., NLRP3, Caspase-1) in colonic tissue lysates.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of relevant genes in colonic tissue.
-
NF-κB Dependent Transcription Assay (Sulfasalazine Study)
-
Cell Line: Murine T-lymphocyte cell line (e.g., RBL5).
-
Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB binding sites (e.g., 3xIgκB-Luc). A control plasmid (e.g., expressing β-galactosidase) is co-transfected for normalization.
-
Treatment: Transfected cells are pre-treated with varying concentrations of sulfasalazine for a specified time (e.g., 4 hours) before stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data Analysis: The inhibition of NF-κB dependent transcription is calculated as the percentage reduction in luciferase activity in sulfasalazine-treated cells compared to stimulated, untreated cells. The IC50 value is determined from the dose-response curve.
Conclusion
This comparative guide highlights the distinct yet potentially complementary anti-inflammatory mechanisms of this compound and sulfasalazine. This compound emerges as a promising natural compound targeting the NLRP3 inflammasome, a pathway of significant interest in inflammatory diseases. Its ability to also protect the intestinal barrier adds to its therapeutic potential. Sulfasalazine, a clinically established drug, acts on the well-defined NF-κB pathway.
The lack of direct comparative studies and the nascent stage of this compound research necessitate further investigation to fully understand its therapeutic potential relative to existing treatments like sulfasalazine. Future studies should aim to establish a comprehensive dose-response profile for this compound, elucidate its effects on a broader range of inflammatory pathways, and ultimately, conduct head-to-head comparisons with standard-of-care agents in relevant preclinical models. Such research will be crucial in determining the potential clinical utility of this compound for inflammatory disorders.
References
Assessing the Specificity of Bryodulcosigenin for the NLRP3 Inflammasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bryodulcosigenin's specificity for the NLRP3 inflammasome, benchmarked against the well-characterized inhibitor MCC950. The information is compiled from preclinical research to aid in the evaluation of this compound as a potential therapeutic agent targeting NLRP3-mediated inflammation.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the available data on the inhibitory activity of this compound and MCC950 against various inflammasomes. While quantitative data for this compound is not currently available in the public domain, qualitative assessments from preclinical studies are presented.
| Inhibitor | Target Inflammasome | IC50 (IL-1β Release) | Specificity Notes |
| This compound | NLRP3 | Data not available | Suppresses NLRP3 inflammasome activation in vivo and in vitro.[1] Specificity against other inflammasomes has not been reported. |
| AIM2 | Data not available | Not reported. | |
| NLRC4 | Data not available | Not reported. | |
| MCC950 | NLRP3 | ~7.5 nM (murine BMDMs) [2][3] ~8.1 nM (human MDMs) [2] | Highly selective for NLRP3. [2][3] |
| AIM2 | No significant inhibition up to 10 µM[2][3] | Does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[2][3] | |
| NLRC4 | No significant inhibition up to 10 µM[2][3] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, the canonical NLRP3 inflammasome activation pathway is illustrated below, followed by a typical experimental workflow for assessing inhibitor specificity.
Experimental Protocols
The following are generalized protocols for assessing the specificity of an inhibitor against NLRP3, AIM2, and NLRC4 inflammasomes in vitro.
Cell Culture and Priming
-
Cell Line: Murine Bone Marrow-Derived Macrophages (BMDMs) are commonly used.
-
Culture Conditions: Culture BMDMs in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Priming: Seed BMDMs in 96-well plates at a density of 1 x 10^5 cells/well. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.
Inhibitor Treatment
-
Following priming, replace the medium with fresh DMEM.
-
Add the test inhibitor (this compound) or the reference compound (MCC950) at various concentrations (e.g., a 10-point dose-response curve from 1 nM to 10 µM).
-
Incubate for 30-60 minutes.
Inflammasome Activation
-
NLRP3 Activation: Add a specific NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.
-
AIM2 Activation: Transfect the cells with 1 µg/mL poly(dA:dT) for 6 hours.
-
NLRC4 Activation: Infect the cells with Salmonella typhimurium (multiplicity of infection of 10) for 4 hours.
Measurement of Inflammasome Activation
-
IL-1β ELISA: Collect the cell culture supernatants and measure the concentration of mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Cleavage Western Blot: Lyse the cells and collect the supernatants. Run the protein lysates and concentrated supernatants on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with antibodies specific for the cleaved p20 subunit of caspase-1.
-
Cell Viability/Cytotoxicity Assay: Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis using a commercially available LDH cytotoxicity assay kit.
Data Analysis
-
Calculate the half-maximal inhibitory concentration (IC50) for IL-1β release for each inhibitor against each inflammasome by fitting the dose-response data to a four-parameter logistic curve.
-
Compare the IC50 values to determine the selectivity of the inhibitor.
Conclusion
Current evidence indicates that this compound is an inhibitor of the NLRP3 inflammasome. However, a significant knowledge gap exists regarding its precise potency and specificity. To establish this compound as a selective NLRP3 inhibitor, further studies are required to determine its IC50 values against NLRP3 and a panel of other inflammasomes, such as AIM2 and NLRC4. The well-defined, high-potency, and selective profile of MCC950 serves as a crucial benchmark for these future investigations. The provided experimental protocols offer a framework for conducting such specificity assessments, which are essential for the continued development of this compound as a potential therapeutic agent for NLRP3-driven inflammatory diseases.
References
The Synergistic Potential of Bryodulcosigenin and Related Compounds: A Comparative Guide for Researchers
While direct evidence for the synergistic effects of Bryodulcosigenin with other natural compounds remains to be elucidated in published literature, a compelling case for its potential in combination therapies can be built upon the well-documented synergistic activities of its parent class, the cucurbitane triterpenoids. This guide provides a comparative analysis of the synergistic effects observed with structurally similar compounds, offering valuable insights for researchers and drug development professionals. By examining the experimental data and molecular pathways associated with cucurbitacin synergy, we can infer potential avenues for future research into this compound.
This guide will focus on two primary examples of cucurbitane synergism: the combination of Cucurbitacin E with Myricetin in non-small cell lung cancer and Cucurbitacin B with Curcumin in hepatocellular carcinoma.
Comparative Analysis of Synergistic Effects
The synergistic potential of natural compound combinations is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. While specific CI values for the synergistic interactions of Cucurbitacin E with Myricetin and Cucurbitacin B with Curcumin are not detailed in the abstracts of the pivotal studies, the observed enhanced therapeutic effects at specific concentrations strongly suggest a synergistic relationship.
| Combination | Cancer Model | Key Synergistic Outcomes | Mechanism of Action |
| Cucurbitacin E + Myricetin | A549 Non-Small Cell Lung Cancer | Inhibition of cell proliferation and colony formation; Induction of apoptosis and G0/G1 cell cycle arrest.[1] | Inhibition of autophagy and the PI3K/AKT/mTOR signaling pathway.[1] |
| Cucurbitacin B + Curcumin | BEL7402/5-Fu Human Hepatoma | Enhanced apoptosis induction; Reversal of multidrug resistance.[2] | Reduction of P-glycoprotein (P-gp), collapse of mitochondrial membrane potential (ΔΨm).[2] |
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells (e.g., A549 or BEL7402/5-Fu) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the individual compounds and their combinations for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of its long-term survival and proliferative capacity.
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treat the cells with the compounds of interest for a specified period.
-
Remove the treatment medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically containing >50 cells) in each well.
Apoptosis Assay: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treat cells with the compounds as required.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3][4][5]
Signaling Pathways and Molecular Mechanisms
The synergistic effects of cucurbitacins with other natural compounds are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and resistance.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The combination of Cucurbitacin E and Myricetin has been shown to synergistically inhibit this pathway in A549 cells.[1]
Caption: Synergistic inhibition of the PI3K/AKT/mTOR pathway.
JAK/STAT3 Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway plays a critical role in cytokine signaling and is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Cucurbitacins are known inhibitors of this pathway.
Caption: Inhibition of the JAK/STAT3 signaling pathway by cucurbitacins.
Conclusion
The synergistic interactions observed with cucurbitacins like Cucurbitacin E and B provide a strong rationale for investigating the combination potential of this compound. The detailed experimental protocols and an understanding of the targeted signaling pathways presented in this guide offer a solid foundation for researchers to design and execute studies aimed at unlocking the therapeutic value of this compound in combination with other natural compounds. Future research should focus on identifying optimal combination ratios, elucidating the precise molecular mechanisms of synergy, and evaluating these combinations in preclinical in vivo models.
References
- 1. Synergistic effect of cucurbitacin E and myricetin on Anti-Non-Small cell lung cancer: Molecular mechanism and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of cucurbitacin B in combination with curcumin via enhancing apoptosis induction and reversing multidrug resistance in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Bryodulcosigenin Preclinical Efficacy
Bryodulcosigenin (BDG), a cucurbitane-type triterpenoid isolated from the roots of Bryonia dioica, has demonstrated significant anti-inflammatory and potential anti-cancer properties in a series of preclinical investigations.[1][2][3] This guide provides a comparative meta-analysis of the available preclinical data, focusing on its therapeutic effects, underlying mechanisms of action, and experimental designs to support further research and development.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in both in vivo and in vitro models. The following tables summarize the key quantitative findings from these studies.
Table 1: Summary of In Vivo Preclinical Studies on this compound
| Model | Treatment | Key Efficacy Readouts | Reference |
| Dextran sulfate sodium (DSS)-induced chronic ulcerative colitis in mice | Oral administration of BDG (10 mg/kg/day) for 64 days | - Significantly improved colon length- Reduced Disease Activity Index (DAI)- Alleviated colonic histopathological damage | [1][2] |
| 7,12-Dimethylbenz(a)anthracene (DMBA)-induced breast cancer in female Wistar rats | Oral administration of BDG (5, 10, and 20 mg/kg body weight) for 22 weeks | - Significantly (p < 0.001) downregulated tumor weight and incidence- Altered levels of lipid parameters (triglyceride, total cholesterol, HDL)- Modulated antioxidant parameters (TBARS, GPx, SOD, CAT, GSH)- Altered mRNA expression of apoptosis markers (Bcl-2, Bax, caspase-3) | [2] |
Table 2: Summary of In Vitro Preclinical Studies on this compound
| Cell Line | Condition | Treatment | Key Efficacy Readouts | Reference |
| NCM460 (human colon mucosal epithelial cells) | TNF-α-induced inflammation | This compound | - Reversed the degradation of tight junction proteins (occludin and ZO-1)- Suppressed elevated apoptosis | [1][2] |
| MLE-12 (mouse alveolar epithelial cells) | Co-cultured with NCM460 cells under inflammatory conditions | This compound | - Significantly attenuated cellular damage | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols employed in the cited studies.
1. DSS-Induced Chronic Ulcerative Colitis Model [1][2]
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Administration of 2.5% dextran sulfate sodium (DSS) in the drinking water.
-
Treatment: Oral administration of this compound at a dose of 10 mg/kg/day for 64 days.
-
Assessments:
-
Diagnostic assessments (e.g., body weight, stool consistency, rectal bleeding to calculate Disease Activity Index).
-
Measurement of colon length.
-
Histopathological analysis of colonic tissue.
-
Western blot analysis and quantitative real-time PCR for protein and gene expression analysis.
-
2. DMBA-Induced Breast Cancer Model [2]
-
Animal Model: Female Wistar rats.
-
Induction of Cancer: Intraperitoneal injection of 7,12-Dimethylbenz(a)anthracene (DMBA) at a dose of 80 mg/kg body weight.
-
Treatment: Oral administration of this compound at doses of 5, 10, and 20 mg/kg body weight for 22 weeks.
-
Assessments:
-
Body weight and tumor incidence/weight.
-
Estimation of tumor markers, glycoproteins, mitochondrial function, and antioxidant parameters.
-
Analysis of cytokines and inflammatory parameters.
-
Estimation of apoptosis parameter mRNA expressions.
-
3. In Vitro Cell-Based Assays [1][2]
-
Cell Lines:
-
NCM460 (human colon mucosal epithelial cells) to model the intestinal epithelium.
-
MLE-12 (mouse alveolar epithelial cells) to assess inflammatory co-culture effects.
-
-
Inflammatory Stimulus: Tumor necrosis factor-alpha (TNF-α) was used to induce an inflammatory response and apoptosis in NCM460 cells.
-
Co-culture System: MLE-12 cells were co-cultured with NCM460 cells under inflammatory conditions to investigate inter-organ effects.
-
Outcome Measures:
-
Western blot analysis to measure the expression of tight junction proteins (occludin and ZO-1).
-
Apoptosis assays to quantify the rate of programmed cell death.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and apoptosis.
1. Inhibition of the NLRP3 Inflammasome Pathway
This compound has been shown to suppress the activation of the NLRP3 inflammasome.[1][2] This multi-protein complex is a critical component of the innate immune system and its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting this pathway, this compound reduces the inflammatory cascade.
2. Modulation of Apoptosis and Intestinal Barrier Integrity
A key mechanism of this compound in mitigating colitis is the inhibition of intestinal epithelial cell apoptosis.[1][2] It achieves this by preventing the degradation of tight junction proteins, such as occludin and ZO-1, which are essential for maintaining the integrity of the intestinal barrier.
References
Safety Operating Guide
Navigating the Safe Disposal of Bryodulcosigenin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Bryodulcosigenin, a cucurbitane-type triterpenoid with anti-inflammatory properties, requires careful handling and disposal due to its specific hazard profile.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with general laboratory waste management principles.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in ensuring its safe disposal. According to its Safety Data Sheet (SDS), this compound presents the following risks:
| Hazard Statement | Classification |
| Harmful if swallowed. | Acute toxicity (Oral), Category 4 |
| Causes skin irritation. | Skin irritation, Category 2 |
| May cause an allergic skin reaction. | Skin sensitization, Sub-category 1B |
| Causes serious eye damage. | Serious eye damage, Category 1 |
| Causes damage to organs (Central nervous system, Blood). | Specific target organ toxicity |
| Very toxic to aquatic life. | Acute aquatic hazard, Category 1 |
| Harmful to aquatic life with long lasting effects. | Chronic aquatic hazard, Category 3 |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Given these hazards, particularly its toxicity to aquatic life, this compound must not be disposed of down the drain or in regular trash.[3][4] The appropriate disposal method is through an approved hazardous waste disposal plant.
Experimental Protocols for Waste Handling
The following protocols are designed to ensure the safe collection and storage of this compound waste within the laboratory prior to its final disposal by a certified waste management service.
Personal Protective Equipment (PPE) Protocol:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times when handling this compound, including its waste.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect against accidental eye contact.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a properly fitted respirator.
Waste Collection and Segregation Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for all this compound waste. This includes contaminated consumables such as pipette tips, gloves, and paper towels. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used. The date of initial waste accumulation should also be recorded.[6][7]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound and contaminated materials in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.[5]
-
Satellite Accumulation Area (SAA) Protocol:
-
Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[5]
-
Inspections: Conduct weekly inspections of the SAA to check for any leaks or container degradation.[5]
-
Accumulation Limits: Be aware of the accumulation limits for hazardous waste in your facility (e.g., a maximum of 55 gallons).[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
Essential Safety and Handling of Bryodulcosigenin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Bryodulcosigenin is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powdered form, a comprehensive PPE strategy is crucial to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or safety goggles should be worn.[4] |
| Hand Protection | Protective gloves, such as nitrile gloves, are required. If there is a risk of significant skin contact, wearing two pairs of gloves is recommended.[5] |
| Body Protection | A fastened lab coat is the minimum requirement. For procedures with a higher risk of splashes or generating dust, impervious clothing or Tyvek sleeves should be considered.[5] |
| Respiratory Protection | If work cannot be conducted in a ventilated enclosure and there is a risk of inhaling dust, a suitable respirator should be used.[4][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety at every stage.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
All handling of powdered this compound should be performed within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[6][8]
-
To avoid generating dust, use the "tare method": pre-weigh a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container.[8]
-
Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.[5][8]
-
Cover the work surface with absorbent bench paper before starting.[5]
-
-
Experimental Use:
-
Decontamination:
-
Disposal:
-
All waste materials contaminated with this compound, including disposable gloves, weigh papers, and bench liners, should be collected in a labeled, sealed container for hazardous waste.[10]
-
Dispose of the chemical waste through an approved waste disposal company, following all local, state, and federal regulations.[11][12] Do not mix with other waste streams unless compatibility is confirmed.[11]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
By adhering to these safety protocols and operational plans, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.mercateo.com [static.mercateo.com]
- 4. Cucurbitacin A|6040-19-3|MSDS [dcchemicals.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. gmpsop.com [gmpsop.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
